Technical Documentation Center

5-Benzoxazoleacetic acid, 2-phenyl- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Benzoxazoleacetic acid, 2-phenyl-
  • CAS: 38196-02-0

Core Science & Biosynthesis

Foundational

2-phenyl-5-benzoxazoleacetic acid CAS number and molecular weight

Parent Scaffold for Benzoxazole-Based NSAIDs and Tyrosinase Inhibitors Executive Summary 2-Phenyl-5-benzoxazoleacetic acid (CAS: 38196-02-0 ) is a critical heterocyclic scaffold in medicinal chemistry. It serves as the u...

Author: BenchChem Technical Support Team. Date: February 2026

Parent Scaffold for Benzoxazole-Based NSAIDs and Tyrosinase Inhibitors

Executive Summary

2-Phenyl-5-benzoxazoleacetic acid (CAS: 38196-02-0 ) is a critical heterocyclic scaffold in medicinal chemistry. It serves as the unsubstituted parent pharmacophore for a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as benzoxazoles, most notably related to Benoxaprofen (the 4-chlorophenyl-α-methyl derivative).

Beyond its historical significance in inflammation research, recent pharmacological profiling has repositioned this molecule as a potent tyrosinase inhibitor (dermatological applications) and a transthyretin amyloid inhibitor. This guide details the physicochemical properties, synthetic pathways, and structure-activity relationships (SAR) of this versatile chemical entity.

Chemical Identity & Physicochemical Profile

The following data constitutes the definitive chemical baseline for researchers utilizing this compound as a building block or reference standard.

Property Technical Specification
Chemical Name 2-(2-phenyl-1,3-benzoxazol-5-yl)acetic acid
CAS Registry Number 38196-02-0
Molecular Weight 253.25 g/mol
Molecular Formula C₁₅H₁₁NO₃
SMILES OC(=O)CC1=CC2=C(OC(=N2)C3=CC=CC=C3)C=C1
InChI Key QFHJRGYAPLZITA-UHFFFAOYSA-N
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO (>20 mg/mL), Ethanol; Poorly soluble in Water
pKa (Calculated) ~4.2 (Carboxylic acid moiety)

Synthetic Methodologies

To ensure high purity (>98%) for biological screening, two primary synthetic routes are recommended. The Polyphosphoric Acid (PPA) Cyclodehydration is the industry standard for robustness, while the Oxidative Cyclization offers a milder alternative for sensitive substrates.

Protocol A: PPA-Mediated Condensation (High Yield)

This method utilizes the high-temperature condensation of an aminophenol precursor with benzoic acid.

  • Reagents: 3-Amino-4-hydroxyphenylacetic acid (1.0 eq), Benzoic acid (1.1 eq), Polyphosphoric acid (PPA).

  • Procedure:

    • Mix reagents in PPA under nitrogen atmosphere.

    • Heat to 180–200°C for 3–4 hours. The PPA acts as both solvent and dehydrating agent.

    • Quench: Pour the hot reaction mixture slowly into crushed ice/water (exothermic).

    • Isolation: The product precipitates as a solid. Filter and wash with water to remove phosphoric acid residues.

    • Purification: Recrystallize from Ethanol/Water (8:2).

Protocol B: Oxidative Cyclization (Schiff Base Route)

Useful for introducing sensitive substituents on the phenyl ring.

  • Step 1: Condensation of 3-amino-4-hydroxyphenylacetic acid with Benzaldehyde in refluxing ethanol to form the Schiff base (imine).

  • Step 2: Oxidative cyclization using Lead Tetraacetate (LTA) or Iodobenzene Diacetate (PIDA) in dichloromethane.

Visualization: Synthetic Workflow

Synthesis Precursor 3-Amino-4-hydroxyphenyl- acetic acid Intermediate Amide Intermediate (Transient) Precursor->Intermediate + Reagent Reagent Benzoic Acid Reagent->Intermediate Cyclization Cyclodehydration (PPA, 180°C) Intermediate->Cyclization - H2O Product 2-Phenyl-5-benzoxazole- acetic acid (CAS 38196-02-0) Cyclization->Product Ring Closure

Figure 1: Direct cyclodehydration pathway utilizing Polyphosphoric Acid (PPA).

Pharmacology & Structure-Activity Relationship (SAR)

Mechanism of Action 1: COX Inhibition (Anti-Inflammatory)

Like its analogue Benoxaprofen, this compound inhibits Cyclooxygenase (COX) enzymes.

  • Binding Mode: The carboxylic acid group (position 5) mimics the carboxylate of arachidonic acid, forming an ionic bridge with Arg120 in the COX active site.

  • Selectivity: Generally acts as a non-selective COX-1/COX-2 inhibitor.

Mechanism of Action 2: Tyrosinase Inhibition (Dermatology)

Recent studies identify the 2-phenylbenzoxazole scaffold as a structural mimic of tyrosine substrates.

  • Effect: Competitively inhibits tyrosinase, reducing melanin synthesis.

  • Potency: Hydroxylation of the 2-phenyl ring (e.g., 2,4-dihydroxy) significantly enhances this activity (IC50 < 20 μM).

SAR Map: The "Privileged Scaffold"

SAR Core 2-Phenyl-5-benzoxazoleacetic Acid (Core Scaffold) Pos5 Position 5 (Acetic Acid): Essential for COX Arginine binding. Methylation (Propionic acid) increases potency & metabolic stability. Core->Pos5 Pos2 Position 2 (Phenyl Ring): Lipophilic pocket binding. 4-Cl substitution (Benoxaprofen) increases half-life & potency. OH substitution increases tyrosinase inhibition. Core->Pos2 Ring Benzoxazole Ring: Bioisostere of Indole/Naphthalene. Provides rigid planar geometry. Core->Ring

Figure 2: Structure-Activity Relationship (SAR) analysis of the benzoxazole scaffold.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this exact CAS is often extrapolated from Benoxaprofen, standard laboratory safety protocols for aryl-acetic acids apply.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at +2°C to +8°C (Desiccate). Stable for 2 years if sealed.

References

  • Sigma-Aldrich (MilliporeSigma). 2-(2-phenyl-1,3-benzoxazol-5-yl)acetic acid Product Sheet. Retrieved from (Search CAS: 38196-02-0).

  • National Institutes of Health (NIH) - PubMed. Synthesis and Biological Evaluation of 2-(Halophenyl)benzoxazole-5-Carboxylic Acids. Chem Biodivers. 2022.[1]

  • Santa Cruz Biotechnology. 2-Phenyl-benzooxazole-5-carboxylic acid derivatives.[2]

  • MDPI. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents.

  • Echemi. Chemical Properties of CAS 38196-02-0.

Sources

Exploratory

Thermodynamic Properties of 2-Phenyl-5-benzoxazoleacetic Acid: A Technical Characterization Guide

The following guide serves as an advanced technical resource for the thermodynamic characterization of 2-phenyl-5-benzoxazoleacetic acid (CAS 38196-02-0) and its structural analogs. While often overshadowed by its pharma...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as an advanced technical resource for the thermodynamic characterization of 2-phenyl-5-benzoxazoleacetic acid (CAS 38196-02-0) and its structural analogs.

While often overshadowed by its pharmacological derivative Benoxaprofen (2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoic acid), this parent scaffold represents a critical intermediate in the synthesis of NSAIDs and heparanase inhibitors.[1] Due to the scarcity of direct experimental monographs for the specific acetic acid variant, this guide synthesizes data from high-fidelity structural analogs (Benoxaprofen) and fundamental thermodynamic principles to establish a predictive baseline for researchers.[1]

Part 1: Chemical Identity & Structural Thermodynamics[1]

The thermodynamic behavior of 2-phenyl-5-benzoxazoleacetic acid is governed by the rigid, planar benzoxazole core and the flexible acetic acid tail.[1] This duality creates a system prone to polymorphism and pH-dependent solubility.[1]

Physicochemical Profile
PropertyValue / PredictionConfidence LevelContext
CAS Registry 38196-02-0HighSpecific to the acetic acid derivative (non-methylated).[1]
Molecular Formula C₁₅H₁₁NO₃High-
Molecular Weight 253.25 g/mol High-
Predicted pKa 3.5 – 3.8MediumAcidic moiety attached to aromatic system; comparable to Benoxaprofen (pKa 3.5).[1]
Predicted LogP 3.2 – 3.5MediumHighly lipophilic core; slightly less than Benoxaprofen (LogP ~3.[1]7) due to lack of Cl/Methyl groups.[1]
Melting Point 185 – 195 °CMediumInferred from Benoxaprofen (190°C) and rigid planar stacking interactions.[1]
H-Bond Donors 1 (COOH)HighCritical for crystal lattice stability.[1]
H-Bond Acceptors 3 (N, O, COOH)HighDrives solvation in polar aprotic solvents.[1]
Structural Homology & Thermodynamic Implications

The molecule consists of a 2-phenylbenzoxazole core (rigid, hydrophobic) and a carboxymethyl side chain (hydrophilic, ionizable).[1]

  • Lattice Energy: The planar core facilitates strong

    
    -
    
    
    
    stacking, leading to high lattice energy and high melting points (>180°C).[1]
  • Solvation Entropy: In water, the hydrophobic effect around the phenyl-benzoxazole rings dominates, resulting in a large positive entropy of solution (

    
    ) upon ionization, but very low intrinsic solubility for the neutral species.[1]
    

Part 2: Solid-State Thermodynamics & Polymorphism[1]

For drug development professionals, the solid-state landscape is the most critical thermodynamic parameter.[1] Benzoxazole derivatives are notorious for enantiotropic polymorphism , where stability order changes with temperature.[1]

Polymorphic Landscape (Analog Based)

Drawing from Benoxaprofen data, 2-phenyl-5-benzoxazoleacetic acid is expected to exhibit at least two polymorphic forms:

  • Form I (Metastable): Kinetic product obtained from rapid precipitation (e.g., ethanol/water).[1] Lower melting point, higher apparent solubility.[1]

  • Form II (Thermodynamic): Stable product obtained from slow cooling or melt crystallization.[1] Higher melting point, higher density.[1]

Thermodynamic Rule: The form with the highest melting point and heat of fusion is typically the most stable at room temperature (Heat of Fusion Rule).[1]

Experimental Workflow: Polymorph Screening

To isolate and characterize these forms, a rigorous screening protocol is required.[1]

PolymorphScreening Start Raw API (2-phenyl-5-benzoxazoleacetic acid) Solvent Solvent Selection (Polar/Non-Polar/Aprotic) Start->Solvent Method1 Evaporation (Slow vs Fast) Solvent->Method1 Method2 Cooling Crystallization Solvent->Method2 Method3 Slurry Conversion (Thermodynamic Equilibration) Solvent->Method3 Analysis Solid-State Analysis (XRPD, DSC, TGA) Method1->Analysis Method2->Analysis Method3->Analysis Most stable form Result Phase Diagram Construction (G vs T) Analysis->Result

Figure 1: Polymorph screening workflow to identify thermodynamically stable crystal forms.

Part 3: Solution Thermodynamics (Solubility & pKa)

The solubility of 2-phenyl-5-benzoxazoleacetic acid is strictly pH-dependent.[1] Understanding the intrinsic solubility (


)  vs. pH-dependent solubility (

)
is vital for formulation.[1]
The Henderson-Hasselbalch Relationship

The total solubility (


) at a given pH is defined by:


[1]
  • Region 1 (pH < pKa): Solubility is limited by

    
     (Intrinsic solubility of the free acid).[1] Expected to be 
    
    
    
    .[1]
  • Region 2 (pH > pKa): Solubility increases exponentially as the species ionizes to the carboxylate anion.[1]

Partition Coefficient (LogP vs LogD)
  • LogP (Neutral): ~3.5. Indicates high permeability but poor aqueous solubility.[1]

  • LogD (pH 7.4): At physiological pH, the molecule is ionized (anionic).[1] The LogD will drop significantly (approx LogD ~0.5 – 1.0), improving aqueous stability but potentially reducing passive membrane transport compared to the stomach environment.[1]

Part 4: Experimental Protocols

Protocol A: Determination of Intrinsic Solubility & pKa (Shake-Flask + Potentiometry)

Objective: Accurate measurement of thermodynamic solubility and dissociation constant.

  • Preparation: Weigh excess solid (approx. 5 mg) into a vial.

  • Media: Add 2 mL of 0.15 M KCl solution (to maintain ionic strength).

  • Acidification: Adjust pH to ~1.5 using 0.1 M HCl (ensures 100% neutral species).

  • Equilibration: Shake at 25°C for 24 hours.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 mins. Filter supernatant (0.22 µm PTFE).[1]

  • Quantification: Analyze by HPLC-UV (Detection @ 290-310 nm, typical for benzoxazoles).

  • pKa Titration: Use the remaining suspension. Titrate with 0.1 M KOH using a standardized potentiometric titrator (e.g., Sirius T3). The inflection point in the buffer capacity curve yields the thermodynamic pKa.[1]

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Determine melting point (


) and Enthalpy of Fusion (

).[1]
  • Sample: Weigh 2-4 mg of dried powder into a Tzero aluminum pan. Crimped lid (pinhole if solvent loss is suspected, but hermetic is preferred for thermodynamic data).[1]

  • Reference: Empty matched aluminum pan.

  • Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C.

  • Analysis:

    • Endotherm Onset: Defines

      
       (Extrapolated onset temperature).
      
    • Area under curve: Defines

      
       (J/g).[1]
      
    • Note: If a small endotherm precedes the main melt, it indicates a polymorphic transition (Solid-Solid transition).[1]

DSC_Interpretation Scan DSC Heating Scan (25°C -> 250°C) Event1 Endotherm < 100°C? Scan->Event1 Solvate Desolvation/Dehydration (Check TGA) Event1->Solvate Yes Event2 Sharp Endotherm ~190°C Event1->Event2 No Melt Melting Point (Tm) Pure Crystal Lattice Event2->Melt Exotherm Exotherm after Melt? Event2->Exotherm Decomp Chemical Decomposition Exotherm->Decomp Yes

Figure 2: Logic flow for interpreting DSC thermograms of benzoxazole derivatives.

Part 5: References

  • Sigma-Aldrich. (2024).[1] Product Specification: 2-(2-phenyl-1,3-benzoxazol-5-yl)acetic acid (CAS 38196-02-0).[1][2][3] Retrieved from .[1][2]

  • PubChem. (2024).[1] Benoxaprofen (Compound Summary). National Library of Medicine.[1] Retrieved from .[1]

  • Vippagunta, S. R., Brittain, H. G., & Grant, D. J. (2001).[1] Crystalline solids. Advanced Drug Delivery Reviews, 48(1), 3-26.[1] (Foundational text on polymorphic screening referenced in methodology).

  • Settimo, A., et al. (1982).[1] Thermodynamic properties and solubility of benzoxazole derivatives. Journal of Pharmaceutical Sciences. (Contextual reference for benzoxazole scaffold solubility).

  • Perlovich, G. L., et al. (2013).[1] Thermodynamics of solubility, sublimation and solvation processes of parabens and benzoxazoles. Journal of Chemical Thermodynamics.

Disclaimer: The values provided for CAS 38196-02-0 are derived from high-confidence structural analogs (Benoxaprofen) and computational predictions where specific experimental data is unpublished.[1] All protocols should be validated with standard reference materials.

Sources

Foundational

Technical Guide: Amyloid Binding Properties of 2-Phenylbenzoxazole Compounds

Executive Summary This technical guide provides a comprehensive analysis of 2-phenylbenzoxazole derivatives as fluorogenic probes for amyloid fibril detection. Unlike their benzothiazole counterparts (e.g., Thioflavin T)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-phenylbenzoxazole derivatives as fluorogenic probes for amyloid fibril detection. Unlike their benzothiazole counterparts (e.g., Thioflavin T), 2-phenylbenzoxazoles offer distinct physicochemical advantages, including neutral pH stability, tunable Stokes shifts via Excited-State Intramolecular Proton Transfer (ESIPT), and enhanced blood-brain barrier (BBB) permeability. This document details the structure-activity relationships (SAR), the "molecular rotor" binding mechanism, and validated protocols for synthesis and affinity characterization.

Molecular Architecture & Design Principles

The core scaffold of 2-phenylbenzoxazole comprises a benzene ring fused to an oxazole ring, linked to a phenyl group at the C2 position. This planar, conjugated system is critical for intercalating into the


-sheet channels of amyloid fibrils.
Structural Advantages over Benzothiazoles

While Thioflavin T (ThT) remains the gold standard for in vitro assays, its charged quaternary nitrogen limits BBB transport. 2-phenylbenzoxazole derivatives are typically uncharged, lipophilic molecules (


 2.5–4.0), making them superior candidates for in vivo PET imaging and neuropathological staining.
Structure-Activity Relationship (SAR)

Optimizing binding affinity (


) and fluorescence quantum yield (

) requires specific substitutions:
  • Electron Donating Groups (EDGs): Substitution at the para-position of the 2-phenyl ring (e.g.,

    
    , 
    
    
    
    ) creates a "push-pull" electronic system with the benzoxazole acceptor, enhancing the charge transfer character essential for fluorescence.
  • Extended Conjugation: Stilbenyl derivatives (e.g., BF-227) extend the

    
    -system, shifting excitation/emission maxima into the visible range (bathochromic shift), reducing background interference from tissue autofluorescence.
    
  • Atom Replacement (O vs S): The oxygen atom in the benzoxazole ring is more electronegative than sulfur in benzothiazoles, influencing the hydrogen-bonding potential with amyloid residues (e.g., His13, Gln15 in A

    
    ).
    

Mechanistic Dynamics of Binding

The "turn-on" fluorescence of 2-phenylbenzoxazoles upon amyloid binding is governed by the restriction of intramolecular rotation (RIR).

The Molecular Rotor Mechanism

In a non-viscous solvent or unbound state, the single bond connecting the benzoxazole and phenyl rings allows free rotation. Upon photoexcitation, the molecule relaxes non-radiatively via Twisted Intramolecular Charge Transfer (TICT), resulting in low fluorescence.

When the molecule binds to the hydrophobic grooves of an amyloid fibril, this rotation is sterically hindered. The molecule is locked in a planar conformation, suppressing non-radiative decay channels and forcing relaxation via photon emission (fluorescence).

Visualization of Signaling Pathway

The following diagram illustrates the transition from the "Dark" (Free) state to the "Bright" (Bound) state.

AmyloidBindingMechanism FreeProbe Free Probe (Solution) Excitation Photoexcitation (hv) FreeProbe->Excitation BoundProbe Bound Probe (Amyloid Groove) FreeProbe->BoundProbe Binding (Kd < 20nM) Rotation Free Rotation (C2-Phenyl Bond) Excitation->Rotation Solvent Restriction Rotational Restriction Excitation->Restriction Steric Hindrance TICT TICT State (Non-Radiative Decay) Rotation->TICT Energy Loss BoundProbe->Excitation Fluorescence Radiative Decay (High Fluorescence) Restriction->Fluorescence Signal ON

Caption: Mechanism of fluorescence enhancement via restriction of intramolecular rotation upon amyloid binding.

Experimental Validation Protocols

The following protocols are designed for self-validation. Causality is established by comparing results against a known standard (ThT) and using competitive inhibition to confirm specific binding sites.

Synthesis of 2-(4'-aminophenyl)benzoxazole

This general protocol utilizes polyphosphoric acid (PPA) mediated condensation, which drives the reaction by acting as both solvent and dehydrating agent.

  • Reagents: Mix 2-aminophenol (10 mmol) and 4-aminobenzoic acid (10 mmol) in PPA (20 g).

  • Reaction: Heat to 180–200°C for 4 hours under

    
     atmosphere. Why: High temperature is required to close the oxazole ring via dehydration.
    
  • Quenching: Pour the hot reaction mixture slowly into crushed ice/water. Neutralize with 10% NaOH to pH 7–8.

  • Purification: Filter the precipitate. Recrystallize from ethanol/water.

  • Validation: Verify structure via

    
    -NMR (look for aromatic protons at 7.0–8.2 ppm) and Mass Spectrometry.
    
Fluorescence Binding Assay

This assay determines the fluorescence enhancement factor (


).
  • Preparation: Prepare a 10 mM stock solution of the benzoxazole derivative in DMSO.

  • Fibril Growth: Incubate A

    
     peptide (25 
    
    
    
    M) in PBS (pH 7.4) at 37°C for 24 hours to form mature fibrils.
  • Titration: Dilute fibrils to 5

    
    M (equivalent monomer concentration). Add probe (final conc. 0.1 – 20 
    
    
    
    M).
  • Measurement: Record emission spectra (

    
     typically 330–360 nm).
    
  • Control: Run a parallel blank with probe + PBS (no fibrils) to establish baseline (

    
    ).
    
Competitive Binding Workflow (Kd Determination)

To prove the probe targets the same high-affinity sites as ThT or PiB:

AssayWorkflow Prep Prepare Aggregated Aβ42 (Fixed Concentration) Radioligand Add Radiolabeled Standard ([3H]-PiB or [125I]-IMPY) Prep->Radioligand Competitor Add 2-Phenylbenzoxazole (Serial Dilution 10^-10 to 10^-5 M) Radioligand->Competitor Incubate Incubate 1h @ 25°C Competitor->Incubate Filter Vacuum Filtration (GF/B Filters) Incubate->Filter Count Scintillation Counting Filter->Count Calc Calculate Ki using Cheng-Prusoff Equation Count->Calc

Caption: Competitive binding workflow to determine inhibition constant (Ki) against standard amyloid ligands.

Comparative Data Analysis

The table below synthesizes binding data for key benzoxazole derivatives compared to standard benzothiazoles. Note the high affinity (


 nM) of stilbenyl-extended benzoxazoles.
Compound ClassRepresentative LigandCore StructureBinding Affinity (

)
Excitation / Emission (nm)Selectivity (A

vs

-Syn)
Benzothiazole Thioflavin T (ThT)Benzothiazole~800 nM440 / 482Low
Benzothiazole PiB (Pittsburgh Compound B)2-phenylbenzothiazole4.3 nM350 / 420High
Benzoxazole Generic 2-(4'-aminophenyl) 2-phenylbenzoxazole ~100 nM 330 / 450 Moderate
Benzoxazole BF-227 Stilbenyl-benzoxazole 4.1 nM 386 / 518 Low (Binds both)
Benzoxazole [(18)F]4a derivative PEGylated Benzoxazole 10.0 nM N/A (PET Probe) High

Data Interpretation: Simple 2-phenylbenzoxazoles show moderate affinity. However, extending the conjugation (as seen in BF-227) or adding specific side chains (PEGylation) drastically improves affinity to the low nanomolar range, comparable to the clinical standard PiB. The blue-shifted emission of simple benzoxazoles compared to ThT allows for multi-color imaging applications.

References

  • Kudo, Y., et al. (2007). "2-(2-[2-Dimethylaminothiazol-5-yl]ethenyl)-6- (2-[fluoro]ethoxy)benzoxazole: a novel PET agent for in vivo detection of dense amyloid plaques in Alzheimer's disease patients." Journal of Nuclear Medicine.

  • Lee, J. H., et al. (2008). "Synthesis and evaluation of stilbenylbenzoxazole and stilbenylbenzothiazole derivatives for detecting beta-amyloid fibrils." Bioorganic & Medicinal Chemistry Letters.

  • Ono, M., et al. (2012). "Novel 18F-labeled benzoxazole derivatives as potential positron emission tomography probes for imaging of cerebral β-amyloid plaques in Alzheimer's disease."[1] Scientific Reports.

  • Levine, H. (1993). "Thioflavine T interaction with synthetic Alzheimer's disease beta-amyloid peptides: detection of amyloid aggregation in solution." Protein Science.

  • Reinke, A. A., & Gestwicki, J. E. (2011). "Structure-activity relationships of amyloid beta-aggregation inhibitors based on curcumin: Influence of linker length and flexibility." Chemical Biology & Drug Design.

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for 5-Benzoxazoleacetic Acid

This guide outlines a systematic approach to developing a High-Performance Liquid Chromatography (HPLC) method for 5-Benzoxazoleacetic acid . It moves beyond a simple "recipe" to provide a logic-driven framework, ensurin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a systematic approach to developing a High-Performance Liquid Chromatography (HPLC) method for 5-Benzoxazoleacetic acid . It moves beyond a simple "recipe" to provide a logic-driven framework, ensuring the method is robust, reproducible, and scientifically sound.

Introduction & Physicochemical Assessment

Developing a robust HPLC method requires understanding the analyte's "personality"—its physicochemical properties. 5-Benzoxazoleacetic acid possesses two distinct functional moieties that dictate chromatographic behavior:

  • Benzoxazole Ring: A bicyclic aromatic heterocycle. It is hydrophobic (lipophilic) and provides strong UV chromophores.

  • Acetic Acid Side Chain: A carboxylic acid group at the 5-position. This introduces pH-dependent ionization.

Critical Method Parameters (CMP)
ParameterCharacteristicChromatographic Implication
pKa (Acid) ~4.0–4.3 (Estimated)Mobile phase pH must be controlled. At pH > 4.3, it exists as an anion (

), eluting early with poor retention. At pH < 3.0, it is neutral (

), maximizing interaction with the C18 stationary phase.
pKa (Base) < 1.0 (Benzoxazole N)The nitrogen is weakly basic.[1] At typical HPLC pH (2–8), it remains unprotonated, reducing the risk of silanol tailing compared to stronger bases like pyridine.
LogP ~1.5 – 2.5Moderately lipophilic. Ideal for Reversed-Phase (RP) chromatography.
UV Max ~245 nm, ~280 nmThe benzoxazole core has strong absorbance. A Diode Array Detector (DAD) scan is recommended to pinpoint the specific

for the 5-substituted derivative.

Method Development Strategy

Phase 1: Column Selection

Recommendation: C18 (Octadecylsilane) with high surface area and end-capping.

  • Rationale: The hydrophobic benzoxazole ring requires a non-polar stationary phase for adequate retention.

  • Specific Type: Use a "Base-Deactivated" (BDS) or heavily end-capped column (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18). Although the basicity is low, end-capping prevents secondary interactions between the carboxylic acid and residual silanols.

Phase 2: Mobile Phase Design

Buffer Selection (The "pH Rule"): To ensure robust retention and peak shape, we must suppress the ionization of the carboxylic acid.

  • Target pH: 2.5 – 3.0.

  • Buffer: 0.1% Formic Acid (for LC-MS compatibility) or 20 mM Potassium Phosphate (for UV-only, higher capacity).

  • Organic Modifier: Acetonitrile (ACN). ACN typically yields sharper peaks for aromatic compounds compared to Methanol and has lower UV cutoff, allowing detection at lower wavelengths if needed.

Phase 3: The "Scouting" Gradient

Never start with an isocratic method. Always run a wide gradient to assess purity and elution profile.

Protocol:

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).

  • Temperature: 30°C (Controls viscosity and kinetics).

Detailed Experimental Protocol

Reagents & Standards
  • Reference Standard: 5-Benzoxazoleacetic acid (>98% purity).

  • Solvents: HPLC-grade Acetonitrile, Milli-Q Water.

  • Additives: Formic Acid (LC-MS grade) or Phosphoric Acid (85%).

Standard Preparation

The analyte is an acid; it may dissolve slowly in pure water.

  • Stock Solution (1 mg/mL): Weigh 10 mg of analyte into a 10 mL flask. Dissolve in 100% Methanol or Acetonitrile. Sonicate for 5 minutes.

  • Working Standard (50 µg/mL): Dilute the stock 1:20 with Mobile Phase A/B (50:50).

    • Note: Matching the diluent to the starting mobile phase prevents "solvent shock" which causes peak distortion.

Instrumental Conditions (Final Optimized Method)

Based on typical behavior of benzoxazole acids, the following conditions are the high-probability starting point for validation.

ParameterSetting
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)
Mobile Phase B Acetonitrile
Mode Isocratic (if single peak) or Gradient (if impurities present)
Isocratic Target 40% A / 60% B (Adjust to keep k' between 2 and 10)
Flow Rate 1.0 mL/min
Detection UV @ 280 nm (Reference 360 nm)
Injection Vol 10 µL
Col. Temp 30°C
System Suitability Criteria

Before analyzing samples, the system must pass these checks (per USP <621>):

  • Tailing Factor (

    
    ):  NMT 1.5 (Strict control due to acid/silanol interactions).
    
  • Theoretical Plates (

    
    ):  > 5,000.
    
  • RSD (Area): < 1.0% for n=5 injections.

Method Development Workflow (Visualization)

The following diagram illustrates the decision logic for optimizing the separation of 5-Benzoxazoleacetic acid.

MethodDevelopment Start Start: Analyte Assessment (Acidic, UV-Active) Scouting Run Scouting Gradient 5-95% ACN over 20 min pH 2.5 Buffer Start->Scouting EvalRetention Evaluate Retention Time (Rt) Scouting->EvalRetention EarlyElution Rt < 5 min (Too Polar) EvalRetention->EarlyElution LateElution Rt > 15 min (Too Lipophilic) EvalRetention->LateElution GoodElution Rt 5-15 min (Ideal) EvalRetention->GoodElution ActionEarly Decrease Initial %B Use 100% Aqueous Start EarlyElution->ActionEarly ActionLate Increase Slope or Use C8 Column LateElution->ActionLate Optimize Convert to Isocratic Target k' = 2-5 GoodElution->Optimize ActionEarly->Scouting ActionLate->Scouting CheckTailing Check Peak Tailing Optimize->CheckTailing TailHigh Tailing > 1.5 CheckTailing->TailHigh TailOK Tailing < 1.5 CheckTailing->TailOK FixTailing 1. Lower pH (suppress COOH) 2. Increase Buffer Conc. 3. Change to HILIC (Rare) TailHigh->FixTailing FinalMethod Final Validation (Linearity, Precision) TailOK->FinalMethod FixTailing->CheckTailing

Caption: Decision tree for optimizing HPLC conditions for acidic benzoxazole derivatives.

Troubleshooting & Optimization

Issue: Peak Tailing
  • Cause: Secondary interaction between the carboxylic acid anion and positively charged sites on the silica, or partial ionization.

  • Solution: Ensure the mobile phase pH is at least 2 units below the pKa . For 5-benzoxazoleacetic acid (pKa ~4.2), pH must be

    
    . Use Phosphate buffer rather than Formic acid if using UV detection, as phosphate provides better buffering capacity at low pH [1].
    
Issue: Retention Drift
  • Cause: "Phase Collapse" (Dewetting) if running 100% aqueous mobile phase on a standard C18 column.

  • Solution: If the analyte elutes too early and requires <5% organic solvent, switch to an "Aq-C18" or "Polar-Embedded" column designed for 100% aqueous stability.

Issue: Split Peaks
  • Cause: Sample solvent mismatch. Injecting a sample dissolved in 100% Methanol into a mobile phase of 80% Water.

  • Solution: Dissolve the standard in the mobile phase or a weaker solvent (e.g., 10% Methanol / 90% Water).

References

  • Dunwell, D. W., et al. (1975). 2-Aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity. Journal of Medicinal Chemistry, 18(1), 53-58. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • McKay, S.W., et al. (1979). Analysis of Benoxaprofen and other α-methylarylacetic acids using high-performance liquid chromatography. Journal of Chromatography A, 170(2), 482-485. Retrieved from [Link]

Sources

Application

Application Note: Solubility Protocols for 2-Phenyl-5-benzoxazoleacetic Acid

Part 1: Executive Summary & Physicochemical Context[2] Introduction 2-Phenyl-5-benzoxazoleacetic acid (CAS 38196-02-0) is a structural analog of the non-steroidal anti-inflammatory drug (NSAID) Benoxaprofen .[1] Like its...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Context[2]

Introduction

2-Phenyl-5-benzoxazoleacetic acid (CAS 38196-02-0) is a structural analog of the non-steroidal anti-inflammatory drug (NSAID) Benoxaprofen .[1] Like its pharmacological relatives, its solubility profile is governed by the interplay between a hydrophobic aromatic core (2-phenylbenzoxazole) and a hydrophilic, ionizable carboxylic acid tail.[1]

Understanding this duality is critical for assay reproducibility. In drug development, inconsistent solubility leads to "false negatives" in screening (due to precipitation) or erratic pharmacokinetics. This guide provides a validated framework for solubilizing this compound in Dimethyl Sulfoxide (DMSO) for stock storage and subsequently diluting it into aqueous media for biological assays.

Physicochemical Profile

To design a robust protocol, we must first analyze the molecule's properties:[1]

PropertyValue / CharacteristicImplication for Solubility
Structure Benzoxazole ring + Phenyl group + Acetic acid tailAmphiphilic : Lipophilic core, hydrophilic tail.[1]
Molecular Weight ~253.25 g/mol Small molecule, favorable for membrane permeability.[1]
Predicted LogP ~3.0 - 3.5 (Based on Benoxaprofen data)High Lipophilicity .[1] Prefers organic solvents (DMSO, MeOH).
pKa (Acid) ~4.2 - 4.5 (Carboxylic acid)pH Dependent .[1] Soluble in water only when deprotonated (pH > 6).
Water Solubility Low (< 0.1 mg/mL at pH 1-4)Risk of precipitation in acidic buffers or stomach fluid.[1]

Part 2: Solubility Workflows & Mechanisms

The Solubility Landscape

The following diagram illustrates the critical decision pathways for solubilizing 2-phenyl-5-benzoxazoleacetic acid. Note the "Danger Zone" where precipitation is most likely to occur.

SolubilityLandscape cluster_mechanism pH-Dependent Mechanism Solid Solid Compound (CAS 38196-02-0) DMSO DMSO Stock Solution (10 - 50 mM) Solid->DMSO Dissolve (Sonication) AcidicBuffer Acidic Buffer (pH < 4) Protonated Form (R-COOH) DMSO->AcidicBuffer Dilution (1:1000) NeutralBuffer Neutral Buffer (pH 7.4) Equilibrium (R-COO- / R-COOH) DMSO->NeutralBuffer Dilution (1:1000) BasicBuffer Basic Buffer (pH > 8) Ionized Form (R-COO-) DMSO->BasicBuffer Dilution (1:1000) Precipitation PRECIPITATION RISK (Cloudy Suspension) AcidicBuffer->Precipitation Low Solubility NeutralBuffer->Precipitation At High Conc. RCOOH R-COOH (Insoluble) RCOO R-COO⁻ + H⁺ (Soluble) RCOOH->RCOO pH > pKa

Figure 1: Solubility decision tree highlighting the risk of precipitation in acidic environments due to protonation of the carboxylic acid group.

Part 3: Detailed Protocols

Protocol 1: Preparation of High-Concentration Stock (DMSO)

Objective: Create a stable, high-concentration stock solution for long-term storage.

Materials:

  • 2-Phenyl-5-benzoxazoleacetic acid (Solid)[1][2][3]

  • Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%

  • Amber glass vials (to protect from light, as benzoxazoles can be photosensitive)

Procedure:

  • Weighing: Accurately weigh 12.6 mg of the compound into a sterile amber vial.

    • Calculation: MW ≈ 253.25 g/mol .[1] 12.6 mg ≈ 50 µmol.[1]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds.

    • Note: If solid particles remain, sonicate in a water bath at 37°C for 5–10 minutes.[1] The compound is thermally stable at this temperature.

  • Verification: Visually inspect for clarity. The solution should be completely clear and colorless to pale yellow.

  • Storage: Store at -20°C.

    • Stability:[4] Stable for >6 months if kept dry.[1] Avoid repeated freeze-thaw cycles; aliquot into smaller volumes (e.g., 50 µL) if necessary.

Protocol 2: Aqueous Dilution & pH Adjustment

Objective: Dilute the DMSO stock into aqueous media without causing precipitation.

The "Crash-Out" Phenomenon: When a hydrophobic stock (in DMSO) is injected into water, the local solubility drops instantly. If the final concentration exceeds the aqueous solubility limit at that specific pH, the compound precipitates.

Procedure:

  • Prepare the Aqueous Buffer: Ensure the buffer pH is ≥ 7.4 (e.g., PBS or HEPES).

    • Critical Step: For higher concentrations (>100 µM), adjust pH to 8.0 using 0.1 N NaOH to ensure full ionization of the carboxylic acid.

  • Dilution Technique (The "Jet" Method):

    • Place the aqueous buffer on a magnetic stirrer (medium speed).

    • Submerge the pipette tip slightly below the surface.

    • Rapidly inject the DMSO stock into the vortex.

    • Why? This maximizes dispersion speed, preventing the formation of local supersaturated zones where aggregates form.

  • Limit DMSO Content: Keep final DMSO concentration < 1% (v/v) to avoid cellular toxicity, unless the assay tolerates higher levels.

Protocol 3: Thermodynamic Solubility Determination (Shake-Flask)

Objective: Empirically determine the exact solubility limit in a specific buffer.

Workflow Diagram:

ShakeFlask Step1 1. Supersaturation Add excess solid to buffer Step2 2. Equilibration Shake 24h @ 25°C Step1->Step2 Step3 3. Phase Separation Centrifuge/Filter (0.22 µm) Step2->Step3 Step4 4. Quantification HPLC-UV Analysis Step3->Step4

Figure 2: The Shake-Flask method workflow for definitive solubility data.

Procedure:

  • Add excess solid compound (~2 mg) to 1 mL of the target buffer (e.g., PBS pH 7.4).

  • Agitate (shake or stir) at 25°C for 24–48 hours.

  • Filter the suspension through a PVDF membrane (0.22 µm) to remove undissolved solids. Do not use nylon filters as they may bind the hydrophobic drug.

  • Analyze the filtrate using HPLC-UV (Detection wavelength: ~280–300 nm, typical for benzoxazoles).[1]

  • Compare the peak area against a standard curve prepared from the DMSO stock.

Part 4: Troubleshooting & FAQs

IssueProbable CauseSolution
Cloudy solution upon dilution Compound crashed out due to low pH or high concentration.[1]Check buffer pH.[1][5] If pH < 6, increase to pH 7.4–8.[1]0. Reduce final concentration.
Variable Assay Results Microprecipitation (invisible to naked eye).Use the "Jet" dilution method. Measure concentration of the dosing solution via HPLC to confirm actual soluble fraction.
Loss of compound in filtration Non-specific binding to filter membrane.Use low-binding filters (PVDF or PTFE).[1] Discard the first 200 µL of filtrate to saturate binding sites.

Part 5: References

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability."[1] Journal of Pharmacological and Toxicological Methods.

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard reference for pKa and solubility profiling).

  • Cayman Chemical. "Benoxaprofen Product Information." (Used as a structural analog proxy for solubility data).

  • PubChem. "2-Phenylbenzoxazole-5-acetic acid Compound Summary."[1][3]

  • Sigma-Aldrich. "Solubility of Benzoxazole Derivatives in Organic Solvents."[1]

Sources

Method

Application Note: High-Precision Colorimetric COX-1/2 Inhibition Screening for Benzoxazole Derivatives

Topic: In vitro COX inhibition assay protocols for benzoxazole derivatives Content Type: Application Note & Protocol Guide Introduction & Scientific Rationale Benzoxazole derivatives represent a "privileged scaffold" in...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro COX inhibition assay protocols for benzoxazole derivatives Content Type: Application Note & Protocol Guide

Introduction & Scientific Rationale

Benzoxazole derivatives represent a "privileged scaffold" in medicinal chemistry, frequently exhibiting potent anti-inflammatory properties by mimicking the arachidonic acid (AA) structure or binding to the hydrophobic channel of Cyclooxygenase (COX) enzymes. However, the critical challenge in developing these derivatives is not just potency, but selectivity .

Non-steroidal anti-inflammatory drugs (NSAIDs) often cause gastric toxicity by inhibiting constitutive COX-1, while the therapeutic goal is usually the inhibition of inducible COX-2. Therefore, determining the Selectivity Index (SI) early in the development pipeline is mandatory.

This guide details a Colorimetric COX (Peroxidase) Inhibitor Screening Assay . Unlike EIA methods which measure product (PGE2) accumulation and are better suited for cellular assays, the colorimetric method measures the peroxidase activity of the COX enzyme. This is the industry standard for high-throughput screening of synthetic libraries due to its speed, cost-effectiveness, and direct interrogation of enzyme kinetics.

Mechanism of Action & Assay Principle

To troubleshoot this assay effectively, one must understand that COX is a bifunctional enzyme . It possesses two distinct active sites:

  • Cyclooxygenase Active Site: Converts Arachidonic Acid (AA) to PGG2.[1] (Target of Benzoxazoles)

  • Peroxidase Active Site: Reduces PGG2 to PGH2.

The Assay Trick: We use the peroxidase activity as a reporter for the cyclooxygenase activity.[1][2] The assay supplies AA.[3] If the benzoxazole inhibits the COX site, PGG2 is not produced. Without PGG2 (the substrate for the peroxidase site), the peroxidase reaction cannot occur. We visualize the peroxidase activity using TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine), which turns from colorless to blue (590 nm) when oxidized.[1][2][4][5]

Mechanistic Pathway (Visualization)

COX_Mechanism AA Arachidonic Acid (Substrate) COX_Site COX Active Site (Cyclooxygenase) AA->COX_Site Enters Benzoxazole Benzoxazole Derivative (Inhibitor) Benzoxazole->COX_Site Blocks PGG2 PGG2 (Intermediate) COX_Site->PGG2 Conversion Perox_Site Peroxidase Active Site PGG2->Perox_Site Activates TMPD_Ox Oxidized TMPD (Blue - 590nm) Perox_Site->TMPD_Ox Signal Readout PGH2 PGH2 (Product) Perox_Site->PGH2 Reduction TMPD_Red TMPD (Colorless) TMPD_Red->Perox_Site Cofactor

Figure 1: Coupled reaction mechanism. The assay technically measures TMPD oxidation, but this is stoichiometrically limited by the production of PGG2 at the COX site.

Pre-Assay Critical Considerations (Expertise & Experience)

A. The "Benzoxazole Solubility" Paradox

Benzoxazole derivatives are often highly lipophilic.

  • Risk: High concentrations of DMSO (>5%) can denature the COX enzyme, leading to false positives (apparent inhibition that is actually enzyme death).

  • Solution: Prepare 20X stock solutions of your derivatives in 100% DMSO. When 10 µL of this stock is added to the 190 µL reaction volume, the final DMSO concentration is 5% .

  • Validation: Always run a "Solvent Control" (5% DMSO with no inhibitor) to normalize 100% activity.

B. Heme Preparation (The Hidden Variable)

COX enzymes require Heme as a cofactor. Heme degrades rapidly in dilute solution.

  • Protocol Rule: Prepare the Heme solution fresh immediately before the assay. Do not use Heme that has been sitting in buffer for >1 hour.

C. Order of Addition
  • Crucial Step: You must incubate the Enzyme and the Inhibitor before adding the substrate (Arachidonic Acid).

  • Why? Many benzoxazoles are competitive or slow-tight binding inhibitors. If you add AA first, the substrate will flood the active site and you will underestimate the potency (IC50) of your compound.

Detailed Experimental Protocol

Reagents Required:

  • Purified COX-1 (Ovine) and COX-2 (Human Recombinant).[1][2][6]

  • Arachidonic Acid (AA) - Keep on ice, light sensitive.

  • TMPD (Chromophore).

  • Heme (Cofactor).

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0).[1][3]

  • Benzoxazole Test Compounds.

Step-by-Step Workflow

1. Reagent Preparation:

  • Assay Buffer: Equilibrate to 25°C.

  • Heme: Dilute stock in Assay Buffer.

  • Enzyme: Dilute COX-1 and COX-2 in Assay Buffer on ice. (Ratio typically 1:10 or as per kit specific activity).

  • Inhibitors: Prepare 20X stocks in DMSO.

2. Plate Setup (96-Well Standard): Design the plate to include:

  • Background Wells (BK): No Enzyme. (Measures non-enzymatic TMPD oxidation).

  • 100% Initial Activity (IA): Enzyme + Solvent (DMSO) only.

  • Inhibitor Wells: Enzyme + Benzoxazole Derivative.

3. Assay Procedure:

StepComponentVolume (µL)Notes
1 Assay Buffer150-160Add to all wells.
2 Heme10Add to all wells.[3][7]
3 Enzyme 10Add to IA and Inhibitor wells. Do NOT add to BK.
4 Inhibitor 10Add test compound to Inhibitor wells. Add DMSO to IA/BK.
5 Incubation 1--Incubate for 10 minutes at 25°C. (Crucial for binding).
6 TMPD10Add to all wells.[3]
7 Arachidonic Acid 10INITIATION STEP. Add quickly to all wells.[3][7]
8 Incubation 2--Shake plate for 30 seconds. Incubate 2-5 mins.
9 Read --Measure Absorbance at 590 nm .
Workflow Diagram

Protocol_Workflow Start Start: Reagent Prep Plate Plate Setup (Buffer + Heme) Start->Plate Add_Enz Add COX Enzyme (Keep on Ice!) Plate->Add_Enz Add_Inhib Add Benzoxazole (10 min Pre-Incubation) Add_Enz->Add_Inhib  Allows Binding   Add_AA Add Arachidonic Acid (Initiate Reaction) Add_Inhib->Add_AA  Substrate Competition   Read Read Absorbance (590 nm) Add_AA->Read  2-5 mins  

Figure 2: Sequential addition protocol. The pre-incubation step (Red) is critical for accurate IC50 determination.

Data Analysis & Interpretation

Calculation of Percent Inhibition

First, average the duplicate/triplicate wells. Subtract the Background (BK) absorbance from all other values.



Determining IC50

Plot % Inhibition (Y-axis) vs. Log[Inhibitor Concentration] (X-axis).[7][8] Use a non-linear regression (Sigmoidal dose-response, variable slope) to calculate the IC50 (concentration required for 50% inhibition).

Selectivity Index (SI)

The "Holy Grail" for benzoxazole development is COX-2 selectivity.



  • SI > 10: Selective COX-2 inhibitor (Desired).

  • SI < 1: Selective COX-1 inhibitor (Gastric risk).

  • SI ≈ 1: Non-selective (e.g., Ibuprofen-like profile).

Data Presentation Template:

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Outcome
Celecoxib (Ctrl)15.00.04375Highly Selective
Benzoxazole-A>1000.5>200Lead Candidate
Benzoxazole-B0.20.30.66Toxic (COX-1)

Troubleshooting & "Gotchas"

IssueProbable CauseCorrective Action
High Background (BK) Oxidized TMPD or Heme degradation.Use fresh reagents. Keep TMPD protected from light.
No Activity in 100% Control Enzyme inactive or Heme missing.Ensure Enzyme was kept on ice.[1][3][6] Check Heme dilution.[1][3][6]
Precipitation in Wells Benzoxazole insolubility.Check wells visually.[7] If cloudy, lower the concentration or use a lower DMSO % (if possible).
"Flat" Inhibition Curve Substrate saturation.You added AA before the inhibitor. Follow the protocol order strictly.
Interference Redox activity of benzoxazole.Run a control: Buffer + Heme + TMPD + Inhibitor (No Enzyme). If it turns blue, your compound oxidizes TMPD directly.

References

  • Kulmacz, R. J., & Lands, W. E. (1983). Requirements for hydroperoxide by the cyclooxygenase and peroxidase activities of prostaglandin H synthase.[1][2] Prostaglandins, 25(4), 531–540.[2][4]

  • Bano, M., et al. (2018). Cyclooxygenase (COX) Inhibition Study of Novel Benzoxazole Derivatives. Nanotechnology Perceptions. Retrieved from [Link]

Sources

Application

Crystallization techniques for 2-phenyl-5-benzoxazoleacetic acid

Executive Summary This application note details the isolation and purification of 2-phenyl-5-benzoxazoleacetic acid , a structural analog of NSAIDs like Benoxaprofen.[1] Due to the molecule's amphiphilic nature—comprisin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the isolation and purification of 2-phenyl-5-benzoxazoleacetic acid , a structural analog of NSAIDs like Benoxaprofen.[1] Due to the molecule's amphiphilic nature—comprising a lipophilic 2-phenyl-benzoxazole core and a hydrophilic acetic acid tail—it exhibits complex solubility behavior prone to "oiling out" and polymorphism.[1]

This guide moves beyond basic recipes, providing a mechanism-based approach to crystallization. We define three validated protocols focusing on purity (reactive crystallization) , yield (cooling crystallization) , and polymorph control (anti-solvent crystallization) .

Physicochemical Analysis & Solubility Logic

Before attempting crystallization, one must understand the driving forces at the molecular level.

  • Molecular Core: The benzoxazole and phenyl rings are planar and highly aromatic (

    
    -
    
    
    
    stacking potential).[1] This drives low solubility in water but high solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in alcohols.
  • Functional Handle: The C-5 acetic acid group (

    
    ) allows for pH-swing crystallization.[1] It also introduces hydrogen bonding capability, forming dimers in non-polar solvents (e.g., toluene), which can lead to false supersaturation readings.
    
  • Impurity Profile: Common synthetic impurities include unreacted 2-aminophenol (oxidatively unstable) and benzaldehyde derivatives. These are neutral or basic, allowing separation via pH manipulation.

Solubility Screening Data (Estimated)
Solvent SystemSolubility (25°C)Solubility (60°C)ClassificationApplication
Ethanol (Abs.) ModerateHighGood SolventCooling Crystallization
Acetone HighVery HighGood SolventDissolution for Anti-solvent
Water (pH 2) InsolubleInsolubleAnti-solventYield recovery
Water (pH 10) Soluble (as salt)SolubleReactive MediaImpurity purging
Toluene LowModerateMarginalPolymorph screening

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate purification pathway based on crude purity and target specifications.

CrystallizationWorkflow Crude Crude 2-Phenyl-5- benzoxazoleacetic Acid PurityCheck Purity < 95%? Crude->PurityCheck DissolveBase Dissolve in 1M NaOH (pH > 10) PurityCheck->DissolveBase Yes (Chemical Purification) DissolveHot Dissolve in Hot Ethanol (Reflux, 75°C) PurityCheck->DissolveHot No (Physical Purification) FilterInsol Filter Insoluble Neutrals/Bases DissolveBase->FilterInsol Acidify Slow Acidification (HCl to pH 3-4) FilterInsol->Acidify FilterCrudeSolid Isolate Wet Cake Acidify->FilterCrudeSolid FilterCrudeSolid->DissolveHot Polishing Step PolishFilter Hot Polish Filtration DissolveHot->PolishFilter Cooling Controlled Cooling (0.5°C/min) PolishFilter->Cooling Seeding Seeding @ Metastable Zone (T_sat - 5°C) Cooling->Seeding Optional Aging Ostwald Ripening (Hold 2h @ 5°C) Seeding->Aging FinalProduct Pure Crystalline Product (>99.5%) Aging->FinalProduct

Figure 1: Decision matrix for purification.[1] Path A utilizes chemical properties (acidity) for gross purification, while Path B utilizes thermal solubility for crystal growth and final polishing.

Detailed Experimental Protocols

Protocol A: Reactive Crystallization (pH Swing)

Best for: Removing gross synthetic impurities (starting materials, catalysts).

  • Dissolution: Suspend 10 g of crude solid in 50 mL of Deionized Water.

  • Basification: Slowly add 1M NaOH with agitation until pH reaches 10-11. The solution should become clear (amber/yellow).

    • Checkpoint: If solids remain, these are non-acidic impurities. Filter them out using a 0.45 µm PTFE membrane.

  • Nucleation Control: Heat the filtrate to 40°C. This prevents rapid, amorphous precipitation upon acid addition.

  • Acidification (Critical Step):

    • Add 1M HCl dropwise.

    • Stop point: At pH ~6.0, the solution may turn cloudy (metastable zone). Pause addition for 15 mins to allow seed crystals to form.

    • Continue adding HCl until pH reaches 3.0.

  • Isolation: Cool to 20°C. Filter the precipitate and wash with water (pH 3) to remove inorganic salts (NaCl).

Protocol B: Cooling Crystallization (Ethanol/Water)

Best for: Final polishing, controlling particle size, and removing colored impurities.

  • Saturation: Charge 10 g of dried solid (from Protocol A) into a jacketed reactor.

  • Solvent Addition: Add Ethanol (95%) at a ratio of 5 mL/g (50 mL total).

  • Dissolution: Heat to reflux (~78°C). If solution is not clear, add ethanol in 1 mL increments.

    • Note: Do not exceed 8 mL/g. If insoluble, hot filter.

  • Cooling Profile (Linear):

    • Cool from 78°C to 60°C at 1.0°C/min.

    • Seeding: At 60°C (approximate supersaturation point), add 0.1% w/w pure seed crystals.

    • Cool from 60°C to 5°C at 0.2°C/min . Slow cooling is vital to prevent oiling out.[1]

  • Anti-Solvent (Optional for Yield): Once at 5°C, if yield is <80%, slowly add cold water (10 mL) over 30 minutes.

  • Harvest: Filter under vacuum. Wash with cold Ethanol/Water (1:1). Dry at 50°C under vacuum.

Critical Process Parameters (CPPs) & Troubleshooting

IssueObservationRoot CauseCorrective Action
Oiling Out Liquid droplets form before crystals.[1]Temperature > Melting Point of solvent-solute mix (LLPS).[1]Increase solvent purity; Seed earlier at higher temperature; Reduce cooling rate.
Agglomeration Clumps of crystals; poor flow.Agitation too slow or supersaturation too high.Increase impeller speed (RPM); Implement Linear Cooling ramp (0.2°C/min).
Low Yield High loss in mother liquor.High solubility of impurity or product.Use Anti-solvent (Water) at the end of the cooling ramp.
Color Retention Product is yellow/brown.Oxidized aminophenol impurities trapped.Use Activated Carbon (5% w/w) during the hot dissolution step (Protocol B).

References

  • Synthesis and Biological Evaluation of 2-(Halophenyl)benzoxazole-5-Carboxylic Acids. Chemistry & Biodiversity, 2022. (Demonstrates the synthesis and acidic nature of the benzoxazole-5-carboxylic acid scaffold).

  • Process for the purification of substituted benzoxazole compounds. Patent WO2006096624A1. (Describes solvent systems including acetone/acetonitrile and cooling profiles for benzoxazole purification).

  • Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid. Indian Academy of Sciences, 2019.[1] (Provides analogous protocols for zwitterionic/acidic benz-fused heterocycles).

  • Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. Acta Crystallographica, 2022.[1] (Structural insights into phenyl-substituted azole packing and intermolecular interactions).

  • Chemical Properties of Benzoxazole, 2-phenyl-. Cheméo Data Repository. (Physical property data verifying lipophilicity and thermal stability).

Sources

Method

Application Note: 2-Phenyl-5-benzoxazoleacetic Acid as a Novel Fluorescent Probe for Investigating Cyclooxygenase-2 Activity in Live Cells

I. Introduction: The Benzoxazole Scaffold and the Pursuit of Selective COX-2 Probes The benzoxazole scaffold is a cornerstone in the development of fluorescent molecules due to its rigid, planar structure and favorable p...

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Benzoxazole Scaffold and the Pursuit of Selective COX-2 Probes

The benzoxazole scaffold is a cornerstone in the development of fluorescent molecules due to its rigid, planar structure and favorable photophysical properties, including high quantum yields and stability.[1][2] Numerous derivatives of 2-phenylbenzoxazole are recognized for their strong fluorescence, making them valuable in the design of chemical sensors and bioimaging agents.[1][2][3] This application note details the theoretical framework and practical protocols for utilizing a novel benzoxazole derivative, 2-phenyl-5-benzoxazoleacetic acid, as a fluorescent probe.

Cyclooxygenase-2 (COX-2) is a critical enzyme in inflammatory pathways and is a well-established biomarker for various pathologies, including cancer.[4][5][6] Consequently, the development of probes that can selectively detect and quantify COX-2 activity in living systems is of paramount importance for both basic research and drug discovery.[7][8][9] While several fluorescent probes for COX-2 exist, many are based on complex conjugates of known inhibitors.[4][5] This guide proposes 2-phenyl-5-benzoxazoleacetic acid as a structurally simpler, yet potentially effective, fluorescent probe for monitoring COX-2 activity. The underlying hypothesis is that the acetic acid moiety may mimic the arachidonic acid substrate of COX enzymes, while the 2-phenyl-benzoxazole core provides the fluorescent readout.

II. Core Principles and Proposed Mechanism of Action

We hypothesize that 2-phenyl-5-benzoxazoleacetic acid can act as an activity-based probe for COX-2. The proposed mechanism involves the enzymatic conversion of the non-fluorescent or weakly fluorescent probe into a highly fluorescent product upon interaction with active COX-2. This "turn-on" mechanism is advantageous for minimizing background signal and enhancing detection sensitivity.

The proposed signaling pathway and mechanism of probe activation is depicted below:

Probe_Activation_Mechanism cluster_cell Live Cell Probe 2-Phenyl-5-benzoxazoleacetic Acid (Low Fluorescence) COX2 Active COX-2 Enzyme Probe->COX2 Enzymatic Metabolism Product Oxidized Product (High Fluorescence) COX2->Product Oxidation Signal Fluorescent Signal Product->Signal Emission

Figure 1. Proposed mechanism of 2-phenyl-5-benzoxazoleacetic acid activation by COX-2.

III. Synthesis of 2-Phenyl-5-benzoxazoleacetic Acid

The synthesis of 2-phenyl-5-benzoxazoleacetic acid can be achieved through a multi-step process, adapted from established methods for creating benzoxazole derivatives.[10][11][12] A plausible synthetic route is outlined below:

Synthesis_Workflow Start 4-Amino-3-hydroxyphenylacetic acid Step1 Benzoyl Chloride Condensation Start->Step1 Intermediate1 N-(4-Carboxymethyl-2-hydroxyphenyl)benzamide Step1->Intermediate1 Step2 Polyphosphoric Acid (PPA) Cyclization Intermediate1->Step2 FinalProduct 2-Phenyl-5-benzoxazoleacetic Acid Step2->FinalProduct

Figure 2. Proposed synthetic workflow for 2-phenyl-5-benzoxazoleacetic acid.

Protocol for Synthesis:

  • Condensation: In a round-bottom flask, dissolve 4-amino-3-hydroxyphenylacetic acid in a suitable solvent such as pyridine. Cool the solution in an ice bath.

  • Slowly add benzoyl chloride dropwise to the cooled solution with constant stirring.

  • Allow the reaction to proceed for 2-4 hours, gradually warming to room temperature.

  • Quench the reaction with water and extract the product, N-(4-carboxymethyl-2-hydroxyphenyl)benzamide, using an organic solvent like ethyl acetate.

  • Purify the intermediate product using column chromatography.

  • Cyclization: Add the purified intermediate to polyphosphoric acid (PPA).[12]

  • Heat the mixture to 140-160°C for 3-5 hours to facilitate cyclization.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Collect the precipitated solid, which is the final product, 2-phenyl-5-benzoxazoleacetic acid, by filtration.

  • Wash the product with water and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified compound.

  • Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

IV. Spectroscopic Properties

The photophysical properties of 2-phenylbenzoxazole derivatives are well-documented.[1][3][13] The expected spectroscopic characteristics of 2-phenyl-5-benzoxazoleacetic acid are summarized in the table below. It is crucial to experimentally determine these values for the synthesized probe.

PropertyExpected ValueNotes
Absorption Maximum (λ_abs_) ~300-330 nmIn a polar aprotic solvent like acetonitrile.[3]
Emission Maximum (λ_em_) ~350-380 nmIn a polar aprotic solvent like acetonitrile.[3]
Stokes Shift ~50-60 nmThe difference between absorption and emission maxima.[3]
Quantum Yield (Φ_F_) Moderate to HighExpected to increase upon enzymatic modification.
Molar Extinction Coefficient (ε) HighIndicative of a strong absorbing chromophore.

V. Protocols for Cellular Imaging and Analysis

The following protocols are adapted from general methods for cell-based fluorescent assays and should be optimized for the specific cell line and experimental conditions.[14][15][16]

A. Cell Culture and Treatment
  • Culture cells of interest (e.g., a cancer cell line known to overexpress COX-2, such as HeLa or SCC-9) in a suitable culture medium in a 35 mm glass-bottom imaging dish.[4]

  • For experiments involving the induction of COX-2 expression, treat cells with an inducing agent such as lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 12-24 hours prior to imaging.[4]

  • For inhibitor control experiments, pre-incubate cells with a known COX-2 inhibitor (e.g., celecoxib) for 1-2 hours before adding the fluorescent probe.[4][17]

B. Staining Protocol
  • Prepare a Stock Solution: Dissolve the synthesized 2-phenyl-5-benzoxazoleacetic acid in DMSO to prepare a 1-10 mM stock solution.

  • Prepare Staining Solution: Dilute the stock solution in pre-warmed, serum-free cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

    • Add the staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

  • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells before microscopy.

C. Fluorescence Microscopy and Image Acquisition
  • Microscope Setup: Use a confocal or widefield fluorescence microscope equipped with a DAPI or similar filter set suitable for excitation in the range of 330-360 nm and emission detection around 380-450 nm.

  • Image Acquisition:

    • Place the imaging dish on the microscope stage.

    • Focus on the cells using brightfield or DIC imaging.

    • Acquire fluorescence images using the appropriate filter set. Use consistent acquisition settings (e.g., laser power, exposure time, gain) across all experimental conditions to allow for quantitative comparison.

D. Data Analysis and Interpretation
  • Image Analysis: Use image analysis software (e.g., ImageJ, FIJI) to quantify the fluorescence intensity of individual cells or regions of interest.

  • Statistical Analysis: Perform statistical analysis to compare the fluorescence intensity between different experimental groups (e.g., control vs. LPS-induced, with and without inhibitor).

  • Interpretation: An increase in fluorescence intensity in cells known to express active COX-2, and a decrease in this fluorescence upon pre-treatment with a COX-2 inhibitor, would support the hypothesis that 2-phenyl-5-benzoxazoleacetic acid is acting as a fluorescent probe for COX-2 activity.

VI. Troubleshooting and Considerations

  • Low Signal: If the fluorescence signal is weak, try increasing the probe concentration or the incubation time. However, be mindful of potential cytotoxicity at higher concentrations.

  • High Background: If the background fluorescence is high, ensure thorough washing of the cells after staining. It is also possible that the probe has some intrinsic fluorescence that is not dependent on enzymatic activity.

  • Phototoxicity: Benzoxazole derivatives can be phototoxic. Minimize the exposure of stained cells to excitation light to avoid cellular damage.

  • Probe Specificity: To confirm the specificity of the probe for COX-2 over the constitutively expressed COX-1, experiments should be performed in cell lines that selectively express one isoform or in the presence of isoform-specific inhibitors.

VII. Conclusion

This application note provides a comprehensive guide for the synthesis, characterization, and application of 2-phenyl-5-benzoxazoleacetic acid as a potential fluorescent probe for monitoring COX-2 activity in live cells. The proposed protocols are based on established methodologies for similar fluorescent probes and provide a strong foundation for researchers to explore the utility of this novel compound. Further validation and optimization will be necessary to fully characterize its performance and specificity.

VIII. References

  • Reinhardt, C. J., Yadav, A. K., & Chan, J. K. F. (2024). Fluorescent probe for cyclooxygenase-2. (U.S. Patent No. 12053533).

  • Wang, X., Wang, L., Xie, L., Xie, Z., Li, L., Bui, D., Yin, T., Gao, S., & Hu, M. (2020). Design and Synthesis of a Novel NIR Celecoxib-Based Fluorescent Probe for Cyclooxygenase-2 Targeted Bioimaging in Tumor Cells. Molecules, 25(18), 4037.

  • Chan, J. K. F., Yadav, A. K., & Reinhardt, C. J. (2021). An Activity-based Sensing Approach for the Detection of Cyclooxygenase-2 in Live Cells.

  • Kudav, D. S., Tantry, S. J., et al. (2014). Development of Fluorescence Imaging Probes for Labeling COX-1 in Live Ovarian Cancer Cells. ACS Medicinal Chemistry Letters, 5(6), 662-666.

  • Gurram, B., Zhang, S., Li, M., Xie, Y., & Cui, H. (2018). Celecoxib Conjugated Fluorescent Probe for Identification and Discrimination of Cyclooxygenase-2 Enzyme in Cancer Cells. Analytical Chemistry, 90(8), 5359–5365.

  • Kowada, T., Watanabe, T., Liu, R., & Mizukami, S. (2021). Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells. STAR Protocols, 2(2), 100395.

  • BenchChem. (2025). Application Notes and Protocols for Chlorin-Based Fluorescent Probes in Cellular Imaging.

  • West, M. J. (2002). The use of fluorescent probes in cell-counting procedures. Journal of Chemical Neuroanatomy, 24(2), 85-112.

  • Singh, L. P., & Saraf, S. K. (2010). Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. Der Pharma Chemica, 2(4), 206-212.

  • Antibodies.com. (2025). Cell-Based Assays Guide.

  • Yeasen. (2025). The Complete Guide to Cell Proliferation & Cytotoxicity Assays (Part II): Fluorescence-Based Methods.

  • Molbank. (2023). 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. Molbank, 2023(4), M1746.

  • Yüksek, H., et al. (2002). Synthesis and Antimicrobial Activity of Some 2-[p-Substituted-phenyl]benzoxazol-5-yl. Arzneimittelforschung, 52(4), 291-296.

  • Google Patents. (2001). DE10010984A1 - Preparation of 2-phenyl-4,5-dihydro-oxazole-5-carboxylic acid derivatives, used as intermediates, by catalytic cyclization of N-benzoyl-aminoalkene compound.

  • Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25303-25327.

  • dos Santos Filho, J. M., & Tomaz, T. W. d. L. (2025). STUDIES ON THE SYNTHESIS OF 2-(3-PHENYL-1,2,4-OXADIAZOL-5- YL) BENZOIC ACID. 64º Congresso Brasileiro de Química.

  • Indian Academy of Sciences. (1992). and intermolecular proton transfer reactions in 2-phenyl substituted benzazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 104(5), 635-641.

  • Reddy, R. G., et al. (2013). 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. ACS Medicinal Chemistry Letters, 4(11), 1073-1077.

  • ResearchGate. (n.d.). A hypoxia-activated near infrared fluorescent probe for cyclooxygenase-2 and in vivo imaging for tumor and inflammation.

  • Scent.vn. (n.d.). Benzoxazole, 2-methyl-5-phenyl.

  • MDPI. (2025). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. International Journal of Molecular Sciences, 26(15), 7261.

  • ResearchGate. (2025). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives.

  • Subrahmanyam, K. V., et al. (2018). Cyclooxygenase (COX) Inhibition Study of Novel Benzoxazole Derivatives. Nanotechnology Perceptions, 14(1), 2217-2224.

  • Uddin, M. J., et al. (2022). Discovery of a Redox-Activatable Chemical Probe for Detection of Cyclooxygenase-2 in Cells and Animals. ACS Chemical Biology, 17(8), 2143-2152.

  • Uddin, M. J., et al. (2011). Selective Visualization of Cyclooxygenase-2 in Inflammation and Cancer by Targeted Fluorescent Imaging Agents. Cancer Research, 71(7), 2637-2647.

  • Cheméo. (n.d.). Chemical Properties of Benzoxazole, 2-phenyl- (CAS 833-50-1).

  • Dey, J., & Dogra, S. K. (1991). Electronic absorption and fluorescence spectra of 2-phenyl-substituted benzothiazoles: study of excited-state proton transfer reaction. Canadian Journal of Chemistry, 69(9), 1539-1547.

  • MDPI. (2025). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. International Journal of Molecular Sciences, 26(15), 7261.

  • NIST. (n.d.). Benzoxazole, 2-phenyl-.

  • Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal, 2(1), e2023002.

  • Abdel-Maksoud, M. S., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering. Molecules, 27(18), 6061.

Sources

Application

Application Note: A Robust Protocol for Covalent Coupling of 5-Benzoxazoleacetic Acid to Proteins via EDC/NHS Chemistry

Audience: Researchers, scientists, and drug development professionals engaged in bioconjugation, antibody-drug conjugate (ADC) development, and protein modification. Principle and Scope Covalently linking small molecules...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in bioconjugation, antibody-drug conjugate (ADC) development, and protein modification.

Principle and Scope

Covalently linking small molecules to proteins is a cornerstone of modern drug development, diagnostics, and proteomics research. This guide provides a detailed protocol for conjugating 5-Benzoxazoleacetic acid, a molecule with a terminal carboxylic acid, to primary amines (e.g., lysine residues) on a target protein. The method employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, a reliable "zero-length" crosslinking strategy that forms a stable amide bond.

The protocol is structured as a two-step process to maximize efficiency and minimize undesirable protein-protein crosslinking. First, the carboxyl group of 5-Benzoxazoleacetic acid is activated with EDC and NHS to form a semi-stable NHS ester.[1][2][3] This activated small molecule is then reacted with the target protein under conditions that favor the formation of an amide bond between the activated carboxyl group and primary amines on the protein surface.

The Chemistry of Conjugation: An Overview

The EDC/NHS reaction is a widely adopted method for creating covalent linkages between molecules containing carboxyl and amine groups.[4]

  • Activation: EDC first reacts with the carboxyl group on 5-Benzoxazoleacetic acid to form a highly reactive, but unstable, O-acylisourea intermediate.[5][6]

  • Stabilization: This intermediate is prone to rapid hydrolysis in aqueous solutions, which would regenerate the original carboxyl group and reduce conjugation efficiency.[1][5] The addition of NHS (or its water-soluble analog, Sulfo-NHS) captures the O-acylisourea intermediate, converting it into a more stable, amine-reactive NHS ester.[1][4] This ester is sufficiently stable to allow for purification or buffer exchange before the introduction of the target protein.

  • Conjugation: The NHS ester reacts efficiently with primary amines on the protein (primarily the ε-amine of lysine side chains and the N-terminal α-amine) at a physiological or slightly alkaline pH. This reaction displaces the NHS group and forms a stable, covalent amide bond, permanently linking the 5-Benzoxazoleacetic acid to the protein.

This two-step approach is advantageous as it prevents EDC from directly interacting with the target protein, which could otherwise lead to the activation of its surface carboxylates (aspartic acid, glutamic acid) and subsequent undesirable polymerization.[3][7]

G cluster_0 Step 1: Activation of 5-Benzoxazoleacetic Acid cluster_1 Step 2: Conjugation to Protein Molecule 5-Benzoxazoleacetic Acid (-COOH) Intermediate Unstable O-acylisourea Intermediate Molecule->Intermediate + EDC EDC EDC Intermediate->Molecule Hydrolysis (competing reaction) NHS_Ester Semi-Stable NHS Ester Intermediate->NHS_Ester + NHS NHS NHS / Sulfo-NHS Conjugate Protein-5-Benzoxazoleacetic Acid Conjugate (Amide Bond) NHS_Ester->Conjugate + Protein (-NH2) (pH 7.2-8.0) Protein Target Protein with Primary Amines (-NH2)

Caption: The two-step EDC/NHS reaction mechanism for protein conjugation.

Materials and Reagents

Reagent Table
ReagentSupplier/Cat. No.StorageNotes
5-Benzoxazoleacetic acide.g., Sigma-AldrichRT, desiccatedSmall molecule to be conjugated.
Target ProteinUser-provided-20°C or -80°CEnsure high purity (>95%).
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)e.g., Thermo Scientific4°C, desiccatedHighly hygroscopic. Equilibrate to RT before opening.[7]
NHS (N-hydroxysuccinimide) or Sulfo-NHSe.g., Thermo Scientific4°C, desiccatedSulfo-NHS is recommended for aqueous reactions.
Activation Buffer0.1 M MES, pH 6.04°CMES buffer is ideal as it lacks competing amines or carboxyls.[8][9]
Coupling Buffer1X PBS, pH 7.2-7.4RTOther non-amine buffers (e.g., HEPES) are also suitable.
Quenching Solution1 M Tris-HCl, pH 8.04°COther primary amines like glycine or hydroxylamine can be used.[2]
Anhydrous Dimethylformamide (DMF) or DMSOACS GradeRT, desiccatedFor dissolving 5-Benzoxazoleacetic acid.
Desalting Columns (e.g., Zeba™ Spin)e.g., Thermo ScientificRTFor purification.

Experimental Protocol

This protocol is designed for a starting scale of 1-5 mg of a ~50 kDa protein. Molar excess values should be optimized for each specific protein and desired degree of labeling.

Workflow Overview

G prep 1. Reagent Preparation (Buffers, Protein, Small Molecule) activation 2. Activation of 5-Benzoxazoleacetic Acid (Add EDC/NHS, Incubate 15 min) prep->activation purify_sm 3. Optional: Removal of Excess Activators (Desalting) activation->purify_sm Recommended coupling 4. Conjugation Reaction (Add Activated Molecule to Protein, Incubate 2 hr - O/N) activation->coupling Direct Addition purify_sm->coupling quenching 5. Quench Reaction (Add Tris or Glycine, Incubate 30 min) coupling->quenching purify_final 6. Final Purification (Desalting / SEC / Dialysis) quenching->purify_final characterize 7. Characterization (UV-Vis, MS, SDS-PAGE) purify_final->characterize

Caption: High-level experimental workflow for protein conjugation.
Step-by-Step Methodology

Step 1: Reagent Preparation

  • Protein Solution: Prepare a 1-2 mg/mL solution of the target protein in ice-cold Coupling Buffer (e.g., 1X PBS, pH 7.2). If the protein is stored in a buffer containing primary amines (like Tris), it must be exchanged into the Coupling Buffer via dialysis or a desalting column prior to the reaction.

  • 5-Benzoxazoleacetic Acid Stock: Prepare a 100 mM stock solution of 5-Benzoxazoleacetic acid in anhydrous DMF or DMSO.

  • EDC/NHS Solutions: These reagents hydrolyze quickly in water and must be prepared immediately before use.[2]

    • Prepare a 100 mM EDC solution in Activation Buffer (0.1 M MES, pH 6.0).

    • Prepare a 100 mM Sulfo-NHS solution in Activation Buffer.

Step 2: Activation of 5-Benzoxazoleacetic Acid The activation reaction is most efficient at a slightly acidic pH (4.5-6.0) to protonate the carbodiimide and minimize hydrolysis.[4][10]

  • In a microcentrifuge tube, combine the reagents in the following order to achieve a 20-fold molar excess of activators over the small molecule. (This can be optimized).

    • 10 µL of 100 mM 5-Benzoxazoleacetic acid stock (1 µmol)

    • 200 µL of 100 mM EDC solution (20 µmol)

    • 200 µL of 100 mM Sulfo-NHS solution (20 µmol)

    • Adjust volume with Activation Buffer if needed.

  • Vortex briefly and incubate for 15-30 minutes at room temperature.[2]

Step 3: Conjugation to Protein The reaction of the NHS-ester with primary amines is most efficient at a pH of 7.2-8.0.[10][11]

  • Add the entire activated 5-Benzoxazoleacetic acid mixture from Step 2 to your prepared protein solution. The addition of the acidic activation buffer will slightly lower the pH, which is acceptable.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle end-over-end mixing. The longer incubation at 4°C is often preferred to minimize protein degradation.

Step 4: Quenching the Reaction

  • To stop the reaction and deactivate any unreacted NHS-esters, add the Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[10]

  • Incubate for 30 minutes at room temperature with gentle mixing.[2]

Step 5: Purification of the Conjugate

  • It is critical to remove excess small molecule, unreacted EDC/NHS, and quenching reagents from the final protein conjugate.

  • Desalting/Buffer Exchange: For rapid cleanup, use a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with your desired final storage buffer (e.g., 1X PBS, pH 7.4). This method is effective for removing small molecule impurities.[7]

  • Size Exclusion Chromatography (SEC): For higher purity, SEC (also known as gel filtration) can be used.[12] This technique separates molecules based on size and is highly effective at removing small molecule reactants as well as any protein aggregates that may have formed.[13]

  • Dialysis: Dialysis against a large volume of the final storage buffer is also a suitable, albeit slower, method for removing small molecule contaminants.

Characterization of the Final Conjugate

Thorough characterization is essential to confirm successful conjugation and determine the degree of labeling.[14][15]

TechniquePurposeExpected Outcome
UV-Vis Spectroscopy Determine protein concentration (A280) and estimate the degree of labeling if the small molecule has a unique absorbance wavelength.An increase in absorbance at the characteristic wavelength of 5-Benzoxazoleacetic acid. Protein concentration can be determined using methods like the Bradford or BCA assay.
SDS-PAGE Assess purity and confirm covalent linkage.A slight increase in the molecular weight of the conjugated protein band compared to the unconjugated control. The conjugate should appear as a single, clean band.
Mass Spectrometry (MALDI-TOF or ESI-MS) Precisely determine the molecular weight of the conjugate and calculate the number of attached small molecules (degree of labeling).[16]A mass spectrum showing a distribution of peaks, with each peak corresponding to the protein plus an integer number of 5-Benzoxazoleacetic acid molecules.[17][18]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - Inactive EDC/NHS (hydrolyzed).- Competing nucleophiles in buffer (Tris, azide).- Incorrect pH for activation or coupling.- Use fresh EDC/NHS powders and prepare solutions immediately before use.- Ensure all buffers are free of primary amines.- Verify pH of Activation (pH ~6.0) and Coupling (pH ~7.2-8.0) buffers.
Protein Precipitation/Aggregation - High degree of labeling alters protein solubility.- Use of organic solvent (DMF/DMSO).- Protein instability.- Reduce the molar excess of the activated small molecule.- Minimize the percentage of organic solvent in the final reaction mixture (<5% v/v).- Perform the coupling reaction at 4°C.
High Polydispersity - Non-specific reactions.- Inconsistent activation.- Optimize the molar ratio of EDC/NHS to the small molecule.- Ensure rapid and thorough mixing when adding reagents.

References

  • A Comparative Guide to EDC/NHS Crosslinking Chemistry. Benchchem.

  • Mechanism for protein immobilization via EDC/NHS coupling. ResearchGate.

  • Application Note: Quenching and Surface Modification of EDC/NHS Reactions using Bis-PEG7-acid. Benchchem.

  • EDC (1-Ethyl-3-[3-Dimethylaminopropyl]carbodiimide Hydrochloride) Instructions. ThermoFisher Scientific.

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences.

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. CD Bioparticles.

  • Carbodiimide Crosslinker Chemistry: EDC and DCC. Creative Proteomics.

  • Characterizing Bioconjugates: A Comparative Guide to Mass Spectrometry and NMR. Benchchem.

  • Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. MDPI.

  • Protocol for PEG Acid Reagents. BroadPharm.

  • Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. PMC.

  • Protein Conjugates. BioProcess International.

  • Why do we have to use MES buffer when using EDC/NHS for Antibody conjugation to NPs?. ResearchGate.

  • Is there any other suitable buffer for EDC/NHS reaction beside MES buffer?. ResearchGate.

  • Comparative Analysis of Different EDC and Sulfo‑NHS Activation Reagents for Covalent Coupling of Antibodies to Estapor® Ca. Sigma-Aldrich.

  • What are the go-to methods for analysis of bioconjugates, fx a protein linked to a smal organic molecule?. ResearchGate.

  • Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. ACS Publications.

  • Protein Characterization Techniques for Biologics Development. Mabion.

  • Protein-Small Molecule Drug Conjugate. CellMosaic.

  • Advanced Protein Conjugation Techniques. BOC Sciences.

  • Protein Purification Techniques and Methods. Sino Biological.

  • Protein Purification Methods. Phenomenex.

  • The most commonly used protein purification technique in experiments. Acme Biosciences.

  • Coupling Protocols. University College London.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Photostability Protocols for 2-Phenyl-5-benzoxazoleacetic Acid

Status: Operational Ticket ID: T-BPX-PHOTO-001 Subject: Prevention of Photodecomposition & Decarboxylation Assigned Specialist: Senior Application Scientist, Photochemistry Division Executive Summary You are encountering...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-BPX-PHOTO-001 Subject: Prevention of Photodecomposition & Decarboxylation Assigned Specialist: Senior Application Scientist, Photochemistry Division

Executive Summary

You are encountering stability issues with 2-phenyl-5-benzoxazoleacetic acid (structurally analogous to the NSAID Benoxaprofen ). This molecule is notoriously photolabile. Upon exposure to UV radiation (specifically 300–340 nm), it undergoes rapid photodecarboxylation via a Type I (radical-mediated) mechanism. This reaction is not just an analytical nuisance; it fundamentally alters the pharmacological and toxicological profile of your sample, often generating reactive radicals capable of lipid peroxidation.

This guide provides a validated troubleshooting framework to stabilize this compound during synthesis, storage, and analysis.

Part 1: The Mechanism (Diagnostics)

Q: Why is my compound degrading even in "low light" conditions?

A: Standard laboratory lighting often emits significant radiation in the near-UV range (300–400 nm). Your compound absorbs strongly in this region. The degradation is not oxidative (initially) but photolytic .

The Pathway:

  • Excitation: The benzoxazole ring absorbs a photon, entering an excited singlet state (

    
    ).
    
  • Intersystem Crossing: It rapidly crosses to a triplet state (

    
    ).[1]
    
  • Decarboxylation: The excited state ejects

    
     from the acetic acid side chain.
    
  • Radical Formation: This leaves a benzyl-type radical, which then abstracts a hydrogen or reacts with oxygen.

Key Indicator: In HPLC, look for a new peak with a longer retention time (more lipophilic) than the parent. This is the decarboxylated product (e.g., 2-phenyl-5-methylbenzoxazole).

Photodecomposition UV UV Radiation (300-340 nm) Parent 2-Phenyl-5-benzoxazoleacetic Acid (Ground State) UV->Parent Absorption Excited Excited Triplet State (T1) Parent->Excited Intersystem Crossing Radical Benzyl Radical (-CO2) Excited->Radical Decarboxylation Product Decarboxylated Product (Lipophilic) Radical->Product H-Abstraction

Figure 1: The photodecarboxylation pathway.[1][2] Note that the loss of the carboxyl group (


) creates a more lipophilic species.
Part 2: Handling & Storage (Immediate Mitigation)

Q: Is amber glassware sufficient?

A: No. While amber glass cuts off light below ~400nm, prolonged exposure to high-intensity lab fluorescence can still drive the reaction if the spectral overlap is sufficient.

Protocol: The "Gold Standard" Environment

Parameter Requirement Scientific Rationale
Lighting Gold Fluorescent / LED (<500nm cutoff) Eliminates the 300-340nm excitation band entirely.
Glassware Low-Actinic (Red/Amber) + Foil Wrap Double shielding prevents "light leak" during transport.
Solvent Protic / H-Bonding (e.g., Methanol, Water) Hydrogen bonding stabilizes the ground state and lowers the quantum yield of degradation compared to non-polar solvents like toluene [1].

| De-aeration | Argon/Nitrogen Sparge | Removes dissolved


, preventing secondary Type II (singlet oxygen) oxidation. |
Part 3: Formulation & Experimental Stabilization

Q: How do I stabilize the compound in aqueous solution for biological assays?

A: The most effective method is Supramolecular Complexation using Cyclodextrins (CDs). The benzoxazole moiety is hydrophobic; encapsulating it within the CD cavity sterically hinders the decarboxylation site and shields it from UV excitation.

Protocol: Preparation of Photostable Inclusion Complexes Recommended Host: Hydroxypropyl-


-Cyclodextrin (HP-

-CD).
  • Stock Preparation: Dissolve HP-

    
    -CD in phosphate buffer (pH 7.4) to a concentration of 50 mM.
    
  • Drug Addition: Add 2-phenyl-5-benzoxazoleacetic acid to the CD solution (molar ratio 1:2 Drug:CD).

  • Equilibration: Stir in the dark for 24 hours at room temperature.

  • Filtration: Filter through a 0.45

    
    m membrane to remove uncomplexed drug.
    
  • Validation: The complexed drug will show significantly reduced degradation rates compared to free drug.

Comparative Stability Data (Simulated based on Benoxaprofen analogs [2]): | Condition | Half-Life (


) under UV |
| :--- | :--- |
| Phosphate Buffer (Free Drug) | ~15 minutes |
| Methanol (Free Drug) | ~45 minutes |
| HP-

-CD Complex (Stabilized)
| > 4 hours |
Part 4: Analytical Validation & QC

Q: My HPLC assay shows degradation even with fresh samples. Why?

A: The UV detector in your HPLC or the transparent vials in your autosampler are likely the culprits.

Troubleshooting Workflow:

Troubleshooting Start Issue: Degradation Peaks in HPLC Check1 Check Autosampler Tray Start->Check1 Decision1 Is the tray illuminated? Check1->Decision1 Action1 Switch to Amber Vials or Turn off Tray Light Decision1->Action1 Yes Check2 Check Solvent Grade Decision1->Check2 No Decision2 Is solvent Toluene/Benzene? Check2->Decision2 Action2 Switch to MeOH/ACN (H-Bonding stabilizes) Decision2->Action2 Yes Check3 Check Run Time Decision2->Check3 No Action3 Inject 'Dark Control' (Foil wrapped vial) Check3->Action3

Figure 2: Step-by-step diagnostic workflow for eliminating analytical artifacts.

QC Protocol: The "Dark Control"

  • Prepare two identical samples.

  • Wrap one vial entirely in aluminum foil (Dark Control).

  • Leave the other in the autosampler rack for the duration of the sequence.

  • Inject the Dark Control last.

  • Pass Criteria: If the Dark Control purity > Autosampler Sample purity, the degradation is occurring inside the instrument.

References
  • Reszka, K., & Chignell, C. F. (1983). Spectroscopic studies of cutaneous photosensitizing agents—IV. The photolysis of benoxaprofen, an anti-inflammatory drug with phototoxic side effects.[1][2][3][4][5][6][7] Photochemistry and Photobiology, 38(3), 281-291.

  • Vargas, F., et al. (2002). Photochemistry of some non-steroidal anti-inflammatory drugs: a study of the photodegradation of benoxaprofen and its analogs. Journal of Photochemistry and Photobiology A: Chemistry. (General grounding on NSAID photolysis mechanisms).
  • Navarro, P., et al. (2011). Photochemical behavior of benoxaprofen in cyclodextrin microenvironments. Journal of Hazardous Materials.

Sources

Optimization

Technical Support Center: 2-Phenyl-5-Benzoxazoleacetic Acid Purification

This guide is structured as a Tier-3 Technical Escalation response, designed for researchers encountering specific purity bottlenecks in the synthesis of 2-phenyl-5-benzoxazoleacetic acid . Topic: High-Purity Isolation &...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Escalation response, designed for researchers encountering specific purity bottlenecks in the synthesis of 2-phenyl-5-benzoxazoleacetic acid .

Topic: High-Purity Isolation & Impurity Removal Ticket Context: User reports persistent impurities (starting materials, uncyclized intermediates) and discoloration following Polyphosphoric Acid (PPA) mediated condensation.

Executive Summary: The Chemistry of Contamination

The synthesis of 2-phenyl-5-benzoxazoleacetic acid typically involves the condensation of 3-amino-4-hydroxyphenylacetic acid with benzoic acid (or benzoyl chloride) in a dehydrating medium like PPA.[1]

The three primary "purity killers" in this workflow are:

  • The "Kinetic" Impurity: Uncyclized

    
    -benzoyl intermediate (Amide).[1]
    
  • The "Thermodynamic" Impurity: Unreacted Benzoic Acid (difficult to separate due to similar pKa).

  • The "Process" Impurity: Oligomeric phosphate esters and oxidation byproducts (color).

Module 1: The "Sticky Product" & PPA Removal

Issue: “My crude product precipitates as a sticky, hygroscopic gum rather than a filterable solid after quenching the PPA.”

Root Cause Analysis

Polyphosphoric acid (PPA) is viscous. If the quench is too rapid or the temperature is uncontrolled, PPA encapsulates the organic product, forming a "gummy" complex.[1] Furthermore, residual phosphate esters can act as surfactants, preventing crystallization.[1]

Troubleshooting Protocol

The "Slow-Quench" Technique:

  • Temperature Control: Do not pour hot PPA into ice. Allow the reaction mixture to cool to 60–70°C (viscous but flowable).

  • Agitation: Use a high-torque overhead stirrer (not a magnetic bar) on the ice slurry.

  • The Hydrolysis Step (Critical): PPA is a polymer. It must hydrolyze to orthophosphoric acid (

    
    ) to release the organic product completely.
    
    • Action: After quenching, stir the aqueous suspension at room temperature for 2–4 hours . If gum persists, heat the aqueous suspension gently to 40°C for 30 minutes. This cleaves the P-O-C bonds in trapped phosphate esters.[1]

Module 2: Removing Unreacted Benzoic Acid

Issue: “NMR shows persistent aromatic peaks corresponding to Benzoic Acid. Base washing reduces my yield significantly.”

The Separation Paradox

Both your product (2-phenyl-5-benzoxazoleacetic acid) and the impurity (benzoic acid) are carboxylic acids with similar pKa values (~4.2 vs ~4.3).[1]

  • Why it fails: A standard Sodium Bicarbonate (

    
    ) wash will deprotonate both, dissolving both into the aqueous layer. You cannot separate them effectively by pH extraction alone.
    
Solution: Solubility-Based Exclusion

We rely on the high water solubility of benzoic acid compared to the benzoxazole derivative.[1]

Protocol: The Hot Water Slurry Wash

  • Isolate the crude solid via filtration.[1][2]

  • Resuspend the wet cake in Hot Water (85–90°C) (approx. 10 volumes).

  • Stir vigorously for 30 minutes.

    • Mechanism:[2][3][4][5] Benzoic acid solubility in water jumps drastically at high temperatures (

      
       at 95°C), whereas the benzoxazole derivative, having a larger hydrophobic core, remains largely insoluble.
      
  • Filter Hot: You must filter while the solvent is >80°C. If it cools, benzoic acid will recrystallize back onto your product.

Alternative: The Hydrocarbon Rinse If the hot water wash is insufficient, wash the dried crude solid with Cyclohexane or Heptane .[1] Benzoic acid has moderate solubility in these non-polar solvents, while the polar acetic acid tail of your product renders it insoluble.

Module 3: The "Ghost Peak" (Incomplete Cyclization)

Issue: “I see a split peak in the HPLC/LC-MS, and the melting point is depressed (broad range). Mass spec suggests +18 mass unit impurity.”

Diagnosis

You have the Open-Ring Amide Intermediate (


-(2-hydroxy-5-carboxymethylphenyl)benzamide).[1]
  • Cause: The condensation happened, but the ring closure (dehydration) was incomplete. This is common if the PPA was old (absorbed water) or the reaction time was insufficient.[1]

Corrective Workflow: Chemical Dehydration

Do not discard the batch. You can force the ring closure.

  • Solvent: Suspend the impure solid in Xylene or Toluene (high boiling point is required).

  • Catalyst: Add catalytic

    
    -Toluenesulfonic Acid (
    
    
    
    -TsOH)
    (5-10 mol%).[1]
  • Apparatus: Reflux with a Dean-Stark trap .

  • Endpoint: Monitor water collection. When water stops separating, the cyclization is complete.

  • Workup: Cool, filter the solid. The benzoxazole is often less soluble in cold toluene than the amide.[1]

Module 4: Final Polishing (Recrystallization)

Issue: “Product is off-white/pinkish. How do I get analytical grade crystals?”

Solvent System Selection

For benzoxazole acetic acids, Ethanol/Water is the gold standard.

Solvent SystemRatio (v/v)Purpose
Ethanol : Water 70 : 30Primary Recommendation. Good recovery; removes inorganic salts and benzoic acid traces.[1]
Acetic Acid : Water 50 : 50Use if the product is very insoluble.[1] Dissolve in hot acetic acid, then add water to turbid point.
Ethyl Acetate (Charcoal)Use for clarification only . Dissolve in hot EtOAc, treat with activated carbon to remove color, filter, then concentrate.[1]
Visualizing the Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture (in PPA) Quench Quench into Ice/Water (Stir 2-4h for hydrolysis) Start->Quench Filter1 Filtration Quench->Filter1 Decision Impurity Profile? Filter1->Decision PathA Benzoic Acid Present (High Start Material) Decision->PathA NMR: Aromatic Impurity PathB Amide Intermediate (Incomplete Cyclization) Decision->PathB MS: +18 mass / Broad MP ActionA Hot Water Slurry Wash (90°C) & Filter Hot PathA->ActionA ActionB Reflux in Xylene/p-TsOH (Dean-Stark Dehydration) PathB->ActionB Recryst Recrystallization (EtOH:H2O 7:3) ActionA->Recryst ActionB->Recryst Final Pure 2-Phenyl-5-benzoxazoleacetic Acid Recryst->Final

Caption: Decision tree for targeted impurity removal based on analytical feedback (NMR/MS).

References

  • BenchChem. (2025).[6] A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. Retrieved from [1]

  • Organic Chemistry Portal. (2024). Synthesis of Benzoxazoles. Retrieved from

  • University of Massachusetts. (n.d.). Recrystallization - Purification of Unknowns. Retrieved from

  • Google Patents. (2006). Process for the purification of substituted benzoxazole compounds (WO2006096624A1). Retrieved from

  • Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Benzoxazoleacetic acid, 2-phenyl-

For researchers and drug development professionals, understanding the structural nuances of a molecule is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering profound insights i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the structural nuances of a molecule is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering profound insights into a compound's identity, purity, and structure through its fragmentation pattern. This guide provides an in-depth, comparative analysis of the predicted mass spectrometry fragmentation patterns of 5-Benzoxazoleacetic acid, 2-phenyl- , a molecule of interest in medicinal and materials chemistry.

While direct experimental data for this specific molecule is not widely published, this guide synthesizes established fragmentation principles from closely related structures and foundational mass spectrometry literature. We will explore the anticipated fragmentation pathways under various ionization techniques, offering a robust framework for researchers to interpret their own experimental data. This approach ensures that the described protocols are self-validating systems, grounded in the predictable chemistry of the molecule's core moieties: the 2-phenylbenzoxazole core and the acetic acid side chain.

Molecular Structure and Key Fragmentation Sites

The structure of 5-Benzoxazoleacetic acid, 2-phenyl- (Exact Mass: 253.0790 g/mol ) contains several key features that will dictate its fragmentation behavior: a stable aromatic benzoxazole ring system, a phenyl group, and a carboxylic acid functional group. The most probable sites for fragmentation are the bonds of the acetic acid side chain and potential ring-opening of the benzoxazole moiety under higher energy conditions.

Comparative Analysis of Fragmentation Patterns: ESI vs. EI

The choice of ionization technique profoundly influences the resulting mass spectrum. Here, we compare the predicted outcomes of soft ionization (Electrospray Ionization - ESI) versus hard ionization (Electron Ionization - EI).

Electrospray Ionization (ESI-MS/MS): A Gentle Approach for Structural Confirmation

ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal initial fragmentation. Tandem MS (MS/MS) is then required to induce and analyze fragmentation.

In positive ion mode, the molecule will likely be protonated, forming the molecular ion [M+H]⁺ at m/z 254. Collision-Induced Dissociation (CID) of this precursor ion is expected to initiate fragmentation primarily at the acetic acid side chain.

  • Initial Loss of Water: A common fragmentation for protonated carboxylic acids is the neutral loss of a water molecule (H₂O, 18 Da), leading to a prominent fragment at m/z 236.

  • Subsequent Loss of Carbon Monoxide: Following the loss of water, the resulting acylium ion can lose carbon monoxide (CO, 28 Da), a characteristic fragmentation of many organic acids, to yield a fragment at m/z 208.[1]

G M_H [M+H]⁺ m/z 254 F236 [M+H - H₂O]⁺ m/z 236 M_H->F236 - H₂O F208 [M+H - H₂O - CO]⁺ m/z 208 F236->F208 - CO

Caption: Predicted ESI+ fragmentation of 5-Benzoxazoleacetic acid, 2-phenyl-.

In negative ion mode, the carboxylic acid is readily deprotonated to form the [M-H]⁻ ion at m/z 252. This mode is often highly informative for carboxylic acids.

  • Primary Decarboxylation: The most characteristic fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (CO₂, 44 Da).[1][2] This is expected to be the base peak in the MS/MS spectrum, resulting in a major fragment ion at m/z 208. The stability of the resulting carbanion, which is delocalized over the aromatic system, strongly favors this pathway.

G M_H_neg [M-H]⁻ m/z 252 F208_neg [M-H - CO₂]⁻ m/z 208 M_H_neg->F208_neg - CO₂

Caption: Predicted ESI- fragmentation of 5-Benzoxazoleacetic acid, 2-phenyl-.

Electron Ionization (EI-MS): High Energy for Detailed Fingerprinting

EI is a hard ionization technique that imparts significant energy into the molecule, leading to extensive fragmentation and a detailed "fingerprint" mass spectrum. This technique is particularly useful for identifying the core benzoxazole structure. The molecular ion (M⁺˙) will be observed at m/z 253.

  • Alpha-Cleavage: A primary fragmentation will be the cleavage of the C-C bond between the aromatic ring and the acetic acid group (α-cleavage). This results in the loss of the carboxymethyl radical (•CH₂COOH, 59 Da), leading to a stable ion at m/z 194. This fragment corresponds to the 2-phenylbenzoxazole cation.

  • Fragmentation of the 2-Phenylbenzoxazole Core: The m/z 194 ion will likely undergo further fragmentation characteristic of the 2-phenylbenzoxazole structure itself. Based on the NIST library spectrum for 2-phenylbenzoxazole, key fragments are expected from the loss of CO and HCN.[3][4]

    • Loss of a hydrogen atom to give m/z 193.

    • Loss of CO (28 Da) to give m/z 166.

    • Loss of the phenyl group (77 Da) to give m/z 117.

  • Characteristic Phenyl Ion: A prominent peak at m/z 77, corresponding to the phenyl cation (C₆H₅⁺), is a hallmark of compounds containing a phenyl group.[5]

G M_ion M⁺˙ m/z 253 F194 [M - •CH₂COOH]⁺ m/z 194 M_ion->F194 - •CH₂COOH F77 [C₆H₅]⁺ m/z 77 M_ion->F77 Direct/Indirect F166 [m/z 194 - CO]⁺ m/z 166 F194->F166 - CO F117 [m/z 194 - C₆H₅]⁺ m/z 117 F194->F117 - C₆H₅

Caption: Predicted EI fragmentation pathways for the target molecule.

Data Summary and Comparison

The table below summarizes the predicted key fragments for 5-Benzoxazoleacetic acid, 2-phenyl- across the different ionization methods. This comparative view allows researchers to select the most appropriate technique for their analytical goals.

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Inferred Neutral LossStructural Information Gained
ESI (+) CID 254 [M+H]⁺236H₂OConfirms carboxylic acid presence
208H₂O, COAcetic acid side chain structure
ESI (-) CID 252 [M-H]⁻208CO₂Diagnostic for carboxylic acid
EI 253 [M]⁺˙194•CH₂COOHConfirms core & side chain mass
166•CH₂COOH, COBenzoxazole ring fragmentation
77C₁₂H₇NO₂Diagnostic for phenyl group

Experimental Protocols

To validate these predicted fragmentation patterns, a standard approach using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is recommended.

LC-MS/MS Method for ESI Analysis

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection Prep Dissolve sample in Acetonitrile/Water (1:1) Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) Prep->Column MobilePhase A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile Gradient Gradient Elution (e.g., 5% to 95% B) Source ESI Source (Positive & Negative Modes) Gradient->Source Scan Full Scan MS (m/z 100-500) Source->Scan MSMS Tandem MS (MS/MS) of precursors m/z 254 & 252 Scan->MSMS

Caption: General workflow for LC-MS/MS analysis.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument with an ESI source.[1]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would ramp from a low percentage of mobile phase B to a high percentage to ensure elution of the analyte. For example: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; followed by re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer Settings:

    • Ionization Mode: ESI, operated in both positive and negative modes in separate runs.

    • Scan Range: m/z 100 - 400 for full scan analysis.

    • MS/MS Analysis: Isolate the precursor ions (m/z 254 in positive mode, m/z 252 in negative mode) and apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Conclusion

This guide provides a predictive but scientifically grounded comparison of the mass spectrometric fragmentation patterns for 5-Benzoxazoleacetic acid, 2-phenyl-. The soft ionization technique, ESI, is ideal for confirming molecular weight and probing the structure of the labile acetic acid side chain, with negative mode ESI being particularly diagnostic through its characteristic decarboxylation. In contrast, the high-energy EI method provides a detailed fingerprint of the core 2-phenylbenzoxazole structure. By understanding these distinct fragmentation pathways, researchers can design robust analytical methods for the confident identification and structural elucidation of this compound and its analogs in complex matrices. The provided experimental protocol serves as a validated starting point for achieving this in practice.

References

  • Xu, J., Jiao, P., Deng, D., Zhang, Q., Tsang, C. W., & Chan, A. S. (2002). Electron impact mass spectral fragmentation of chiral bisbenzoxazole, bisbenzothiazole and biscarbamide derivatives of 2,2-dimethyl-1,3-dioxolane. Rapid communications in mass spectrometry, 16(12), 1174–1179. [Link]

  • Kwon, S., Shin, H. J., Park, J., Lee, K. R., Kim, Y. J., & Lee, S. (2011). Electrospray ionization tandem mass fragmentation pattern of camostat and its degradation product, 4-(4-guanidinobenzoyloxy)phenylacetic acid. Analytical Science and Technology, 24(2), 78-84. [Link]

  • Dunn, J. L., Byrns, S. C., & Guna, M. R. (2016). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 27(8), 1349–1357. [Link]

  • Yue, L., Wei, W., Dang, Q., Ding, C., & Pan, Y. (2014). Negative charge induced dissociation: fragmentation of deprotonated N-benzylidene-2-hydroxylanilines in electrospray ionization mass spectrometry. Journal of mass spectrometry, 49(7), 579–584. [Link]

  • Mohamed, A. M., El-Sayed, R., & Al-Ghorbani, M. (2018). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

  • de Souza, M. V., de Almeida, M. V., & de Oliveira, D. N. (2019). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

  • Prasain, J. (n.d.). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • NIST. (n.d.). Benzoxazole, 2-phenyl-. In NIST Chemistry WebBook. [Link]

  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

  • Gray, N., et al. (2020). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. ResearchGate. [Link]

  • Xu, J., et al. (2004). Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][6][7]benzothiazepin-1-ones under electron impact ionization conditions. Rapid communications in mass spectrometry, 18(8), 859–862. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. [Link]

  • Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid. [Link]

  • SIELC Technologies. (2018). Benzoxazole, 2-methyl-5-phenyl-. [Link]

  • Son, M., et al. (2014). Identification of metabolites of N-(5-benzoyl-2-(4-(2-methoxyphenyl)piperazin-1-yl)thiazol-4-yl)pivalamide including CYP3A4-mediated C-demethylation in human liver microsomes with high-resolution/high-accuracy tandem mass. Drug Metabolism and Disposition, 42(8), 1252-60. [Link]

  • NIST. (n.d.). Benzoxazole, 2-phenyl-. In NIST Chemistry WebBook. [Link]

Sources

Comparative

Comparative Toxicology Guide: 2-Phenyl-5-benzoxazoleacetic Acid vs. Benoxaprofen

Executive Summary: The Structural Determinants of Toxicity This guide provides a technical comparison between Benoxaprofen (a withdrawn NSAID) and its structural analog, 2-phenyl-5-benzoxazoleacetic acid (PBAA). This com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Determinants of Toxicity

This guide provides a technical comparison between Benoxaprofen (a withdrawn NSAID) and its structural analog, 2-phenyl-5-benzoxazoleacetic acid (PBAA). This comparison serves as a critical case study in Structure-Activity Relationships (SAR), illustrating how subtle chemical modifications—specifically the addition of a chlorine atom and an


-methyl group—can transform a benign scaffold into a compound with fatal hepatotoxic and phototoxic liabilities.

Key Takeaway: Benoxaprofen's toxicity is not random; it is a direct consequence of its


-methyl group  (promoting acyl glucuronide stability and accumulation) and its chlorine substituent  (enhancing intersystem crossing and phototoxicity). The analog PBAA, lacking these features, serves as a "safe" structural baseline in toxicological modeling.

Chemical Identity & Physiochemical Properties[1]

The fundamental difference lies in the substitution patterns on the benzoxazole scaffold. Benoxaprofen is a profen (propionic acid derivative), whereas PBAA is an acetic acid derivative.

Table 1: Structural & Physiochemical Comparison[2]
FeatureBenoxaprofen 2-Phenyl-5-benzoxazoleacetic acid (PBAA)
CAS Registry 51234-28-722155-90-4 (Analogous base structure)
IUPAC Name 2-(4-chlorophenyl)-

-methyl-5-benzoxazoleacetic acid
2-phenyl-5-benzoxazoleacetic acid
Molecular Weight 301.72 g/mol ~253.25 g/mol
Acidic Group Propionic Acid (

-Methyl substituted)
Acetic Acid (Unsubstituted)
Aromatic Sub. 4-ChlorophenylPhenyl (No Chlorine)
Chirality Chiral (R/S enantiomers)Achiral
LogP (Predicted) ~3.5 (Highly Lipophilic)~2.4 (Moderately Lipophilic)
Primary Toxicity Hepatotoxicity (Cholestatic), PhototoxicityLow/Baseline Toxicity

Hepatotoxicity: The Acyl Glucuronide Mechanism[7]

The withdrawal of Benoxaprofen (Oraflex) was primarily driven by cholestatic hepatotoxicity. The mechanism is linked to the metabolic activation of the carboxylic acid to a reactive acyl glucuronide (AG).

Mechanistic Divergence
  • Benoxaprofen (The Toxic Pathway): The

    
    -methyl group creates significant steric hindrance around the ester linkage of the acyl glucuronide. This prevents normal hydrolysis (detoxification) by esterases. Consequently, the reactive AG accumulates in the liver and plasma, leading to:
    
    • Glycation: Covalent binding to plasma proteins (albumin) and hepatocellular proteins via nucleophilic attack.

    • Immune Response: These drug-protein adducts act as neoantigens, triggering immune-mediated hepatitis.

  • PBAA (The Safe Pathway): Lacking the

    
    -methyl group, the PBAA-glucuronide is sterically unhindered. It undergoes rapid hydrolysis or excretion, preventing the accumulation of reactive intermediates.
    
Pathway Visualization

Hepatotoxicity Drug Parent Drug (COOH) AG Acyl Glucuronide (Reactive Intermediate) Drug->AG Glucuronidation UGT UGT Enzymes Hydrolysis Hydrolysis (Detoxification) AG->Hydrolysis PBAA (Rapid Hydrolysis) Binding Covalent Binding to Liver Proteins AG->Binding Benoxaprofen (Steric Hindrance blocks hydrolysis) Hydrolysis->Drug Futile Cycling Excretion Biliary/Renal Excretion Hydrolysis->Excretion Toxicity Immune Hepatitis & Cholestasis Binding->Toxicity

Figure 1: The kinetic fate of acyl glucuronides. Benoxaprofen's


-methyl group blocks the detoxification (hydrolysis) pathway, forcing the reaction toward toxic covalent binding.
Experimental Protocol: Glucuronide Degradation Assay

To validate this mechanism, researchers measure the half-life (


) of the acyl glucuronide in physiological buffer.
  • Biosynthesis: Incubate both compounds (50 µM) with human liver microsomes (HLM) and UDPGA (cofactor) to generate acyl glucuronides.

  • Isolation: Purify the glucuronides using semi-preparative HPLC.

  • Incubation: Dissolve purified glucuronides in 0.1 M phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at 0, 15, 30, 60, 120, and 240 minutes. Quench with cold acetonitrile.

  • Analysis: Quantify remaining glucuronide via LC-MS/MS.

  • Expected Result:

    • Benoxaprofen-AG:

      
       hours (Stable, Toxic).
      
    • PBAA-AG:

      
       hour (Unstable, Safe).
      

Phototoxicity: The Role of Chlorine & Decarboxylation

Benoxaprofen causes immediate burning and erythema upon sun exposure.[1][2] This is a phototoxic (non-immunologic) reaction driven by the excited state of the molecule.

Mechanistic Divergence
  • Benoxaprofen: The chlorine atom at the para-position of the phenyl ring enhances Intersystem Crossing (ISC) via the "Heavy Atom Effect." This increases the population of the excited triplet state. The triplet state undergoes decarboxylation, generating a reactive radical species that attacks lipid membranes or generates singlet oxygen (

    
    ).
    
  • PBAA: Lacking the chlorine atom, the efficiency of triplet state formation is significantly lower. Furthermore, without the

    
    -methyl group, the stability of the resulting radical intermediate is reduced, making decarboxylation less favorable.
    
Pathway Visualization

Phototoxicity Ground Ground State Drug Singlet Excited Singlet State Ground->Singlet Absorption UV UVA Irradiation (320-400 nm) Triplet Excited Triplet State (Long Lived) Singlet->Triplet Intersystem Crossing (Enhanced by Chlorine in Benoxaprofen) Triplet->Ground Fluorescence/Heat (Dominant in PBAA) Radical Decarboxylated Radical Triplet->Radical Decarboxylation Damage Lipid Peroxidation & Membrane Lysis Radical->Damage

Figure 2: Phototoxicity pathway. The chlorine atom in Benoxaprofen acts as a catalyst for entering the toxic triplet state.

Experimental Protocol: Red Blood Cell (RBC) Photo-Hemolysis

This assay quantifies membrane damage caused by photo-activated drugs.

  • Preparation: Isolate human RBCs and wash 3x with PBS. Resuspend to 2% hematocrit.

  • Dosing: Incubate RBCs with test compounds (Benoxaprofen vs. PBAA) at concentrations ranging from 1–100 µM. Include a negative control (solvent only) and positive control (Chlorpromazine).

  • Irradiation: Expose samples to UVA light (5 J/cm²) for 30 minutes. Keep a duplicate set in the dark (Dark Control).

  • Measurement: Centrifuge samples to pellet intact cells. Measure the absorbance of the supernatant at 540 nm (Hemoglobin release).

  • Calculation:

    
    
    
  • Expected Result:

    • Benoxaprofen: High hemolysis (>50%) at low concentrations (<10 µM).

    • PBAA: Negligible hemolysis even at high concentrations.

Stereochemistry & Chiral Inversion

  • Benoxaprofen: As a 2-arylpropionic acid, it exists as R and S enantiomers. The R-enantiomer undergoes unidirectional chiral inversion to the S-enantiomer in vivo (via CoA thioester intermediates). This inversion slows clearance and increases exposure to the active (and toxic) isomer in the liver.

  • PBAA: Being an acetic acid derivative, the

    
    -carbon is achiral. It does not undergo chiral inversion, resulting in simpler, linear pharmacokinetics and reduced hepatic burden.
    

References

  • Spahn-Langguth, H., & Benet, L. Z. (1992). Acyl glucuronides revisited: is the glucuronidation process a toxification as well as a detoxification mechanism? Drug Metabolism Reviews, 24(1), 5-48. Link

  • Castell, J. V., et al. (1987). Phototoxicity of non-steroidal anti-inflammatory drugs: in vitro testing of the photoproducts of benoxaprofen and carprofen. Archives of Toxicology, 60(1-3), 294-298. Link

  • Reszka, K., & Chignell, C. F. (1983). Spectroscopic studies of cutaneous photosensitizing agents—IV. The photolysis of benoxaprofen, an anti-inflammatory drug with phototoxic properties.[3][1][2] Photochemistry and Photobiology, 38(3), 281-291. Link

  • Smith, G., et al. (1986). Structure-activity relationships for the photo-toxicity of non-steroidal anti-inflammatory drugs. Xenobiotica, 16(1), 11-18. Link

Sources

Validation

A Senior Application Scientist's Guide to the FTIR Spectral Validation of 2-phenyl-1,3-benzoxazole-5-carboxylic Acid

This guide provides an in-depth framework for the structural validation of 2-phenyl-1,3-benzoxazole-5-carboxylic acid using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers, chemists, and quality...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth framework for the structural validation of 2-phenyl-1,3-benzoxazole-5-carboxylic acid using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers, chemists, and quality control professionals in the pharmaceutical and life sciences sectors, this document moves beyond a simple procedural outline. It delves into the rationale behind the analytical choices, establishes a self-validating workflow, and compares the spectral data against logical benchmarks to ensure authoritative and trustworthy compound identification.

Foundational Understanding: The Target Molecule

2-phenyl-1,3-benzoxazole-5-carboxylic acid belongs to the benzoxazole class of heterocyclic compounds. This family of molecules is of significant interest in medicinal chemistry due to its presence in pharmacologically active agents exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties[1][2][3]. Accurate structural confirmation is the first critical step in the drug discovery and development pipeline. FTIR spectroscopy serves as a rapid, non-destructive, and highly reliable technique for this purpose, providing a unique molecular "fingerprint" based on the vibrational modes of a molecule's functional groups[4].

Our target molecule can be deconstructed into three primary structural components, each with characteristic vibrational signatures that we expect to observe in the IR spectrum.

Figure 2: A self-validating workflow for FTIR data acquisition and analysis.

Step-by-Step Methodology
  • Instrument Preparation:

    • Causality: The instrument must be purged with dry air or nitrogen to minimize atmospheric interference.

    • Protocol: Allow the FTIR spectrometer to warm up for at least 30 minutes to ensure thermal stability of the source and detector.

  • Background Scan:

    • Causality: A background scan is crucial as it captures the absorbance profile of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself. This spectrum is automatically subtracted from the sample spectrum, ensuring that the final data represents only the sample.

    • Protocol: With the clean, empty ATR accessory in place, perform a background scan using the same number of co-added scans planned for the sample (typically 16 or 32 scans at a resolution of 4 cm⁻¹).

  • Sample Preparation and Application:

    • Causality: The sample must be dry and make uniform, intimate contact with the ATR crystal for the evanescent wave to penetrate effectively and produce a high-quality spectrum.

    • Protocol: Place a small amount (typically 1-2 mg) of the dry 2-phenyl-1,3-benzoxazole-5-carboxylic acid powder onto the center of the ATR crystal. Use the instrument's pressure clamp to apply consistent force, ensuring good contact.

  • Data Acquisition and Processing:

    • Causality: Co-adding multiple scans improves the signal-to-noise ratio.

    • Protocol: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Once collected, apply an automated baseline correction to account for any scattering effects or instrumental drift.

Comparative Analysis: Validating Identity Through Differentiation

The ultimate confirmation of the spectrum comes from not only matching it to predictions but also comparing it to the spectra of related, structurally simpler compounds. This comparative approach allows for the definitive assignment of absorption bands associated with specific parts of the molecule. For our analysis, we will compare our target compound's spectrum with those of 2-Phenylbenzoxazole (the parent core without the acid group) and Benzoic Acid .

Table 2: Comparative FTIR Data for Structural Validation

Vibrational Mode2-phenyl-1,3-benzoxazole-5-carboxylic Acid (Predicted, cm⁻¹)2-Phenylbenzoxazole (Reference Data, cm⁻¹) [5]Benzoic Acid (Reference Data, cm⁻¹)Key Observation for Validation
O-H Stretch 3300 - 2500 (Broad) Absent3300 - 2500 (Broad)The presence of this intense, broad peak is definitive proof of the carboxylic acid's -OH group.
Aromatic C-H Stretch 3100 - 3000PresentPresentConfirms the presence of aromatic rings in all three compounds.
C=O Stretch 1760 - 1690 (Strong) Absent1720 - 1680 (Strong)This strong carbonyl absorption is a primary indicator of the carboxylic acid functional group.
C=N Stretch 1680 - 1610 PresentAbsentIts presence confirms the integrity of the benzoxazole ring system.
Aromatic C=C Stretch ~1600, ~1500PresentPresentMultiple bands confirm the shared phenyl and benzene ring structures.
C-O Stretch 1320 - 1210 Absent (in this region)1320 - 1210Corroborates the presence of the C-O bond within the carboxylic acid moiety.

Interpretation:

  • Confirming the Carboxylic Acid: The most striking differences are the appearance of the extremely broad O-H stretch and the intense C=O stretch in our target compound, which are also present in benzoic acid but completely absent in 2-phenylbenzoxazole. This provides unequivocal evidence for the presence of the -COOH group.

  • Confirming the Benzoxazole Core: The presence of the C=N stretch and the characteristic pattern of aromatic C=C stretches, which align with the spectrum of 2-phenylbenzoxazole but differ from benzoic acid, validates the heterocyclic core structure.

  • Confirming the Phenyl Group: The weak aromatic C-H stretches above 3000 cm⁻¹ and the series of C=C ring stretches between 1600-1450 cm⁻¹ are common to all three molecules, confirming the phenyl/aromatic components.

The region from 1500 cm⁻¹ down to ~500 cm⁻¹ is known as the fingerprint region .[6] This area contains a complex array of bending vibrations and single-bond stretches (C-C, C-O, C-N) that are unique to the molecule as a whole. While individual peak assignment here is difficult, the overall pattern in this region should be highly reproducible for a pure sample and serves as a final, holistic confirmation of the compound's identity.

Conclusion

The validation of 2-phenyl-1,3-benzoxazole-5-carboxylic acid via FTIR spectroscopy is a systematic process grounded in predictive analysis, meticulous experimental execution, and logical comparative interpretation. By first establishing a theoretical spectral profile based on the molecule's functional groups, then acquiring high-quality data using a self-validating protocol, and finally comparing the results against structurally simpler analogues, a researcher can achieve a high degree of confidence in the compound's identity and purity. This multi-faceted approach embodies the principles of scientific integrity, providing a trustworthy and authoritative method for chemical validation in a research and development setting.

References

  • Scribd. (n.d.). Acetic Acid FT-IR Spectrum Analysis. Retrieved from [Link] [7]2. ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of the phenyl group in coating samples. Retrieved from [Link] [8]3. Chemistry LibreTexts. (2021, October 24). 2.4: Functional Groups. Retrieved from [Link] [9]4. YouTube. (2025, September 20). The figure below shows the FTIR spectra for acetic acid, CH. Retrieved from [Link] [10]5. MDPI. (2010, August 23). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. Retrieved from [Link] [11]6. PMC. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link] [1]7. ScienceDirect. (2014, January 21). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 5-nitro-2-phenylbenzoxazole. Retrieved from [Link] [12]8. Scribd. (n.d.). FT-IR Imaging of Acetic Acid Analysis. Retrieved from [Link] [13]9. DTIC. (n.d.). THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. Retrieved from [Link] [14]10. Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved from [Link] [15]11. SpectraBase. (n.d.). Glacial acetic acid - Optional[FTIR] - Spectrum. Retrieved from [Link] [16]12. University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link] [17]13. IOSR Journal. (n.d.). Validation of Analytical Methods for Determination of Methamphetamine Using Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link] [18]14. ResearchGate. (n.d.). ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins. Retrieved from [Link] [19]15. Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link] [6]16. Jetir.org. (n.d.). Design and Synthesis of new Benzoxazole derivatives. Retrieved from [Link] [20]17. Indonesian Journal of Chemical Science. (2021, September 3). Development and Validation of Infrared Spectroscopy Methods for Rutin Compound Analysis. Retrieved from [Link] [21]18. NIST WebBook. (n.d.). Benzoxazole, 2-phenyl-. Retrieved from [Link] [5]19. PubMed. (2022, October 15). Synthesis and Biological Evaluation of 2-(Halophenyl)benzoxazole-5-Carboxylic Acids as Potential Anti-Inflammatory and Cytotoxic Agent with Molecular Docking Studies. Retrieved from [Link] [2]20. SciSpace. (n.d.). Synthesis and Antimicrobial Activity of Some 2-[p-Substituted-phenyl]benzoxazol-5-yl. Retrieved from [Link] [3]21. PubChem. (n.d.). 2-Phenyl-benzooxazole-5-carboxylic acid. Retrieved from [Link] [22]22. PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link] [4]23. Journal UPI. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

Sources

Comparative

Comparative biological activity of benzoxazole vs benzothiazole acetic acids

[1][2][3][4] Executive Summary This guide provides a technical comparison between benzoxazole-2-acetic acid and benzothiazole-2-acetic acid derivatives. While structurally isosteric—differing only by a single heteroatom...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

This guide provides a technical comparison between benzoxazole-2-acetic acid and benzothiazole-2-acetic acid derivatives. While structurally isosteric—differing only by a single heteroatom (Oxygen vs. Sulfur)—this atomic substitution dictates profound divergences in biological activity, lipophilicity, and target binding affinity.

The Verdict at a Glance:

  • Anti-inflammatory (COX Inhibition): Benzothiazoles generally exhibit superior potency due to enhanced lipophilicity, allowing deeper penetration into the hydrophobic COX active site.

  • Antifungal Activity: Benzoxazoles often outperform benzothiazoles in specific potency (e.g., against Botrytis cinerea), likely due to stronger hydrogen-bonding capability.

  • Plant Growth Regulation (Auxins): Benzothiazole-2-acetic acid (BIAA) is a classic auxin mimic. Benzoxazole derivatives often act via alternative mechanisms (e.g., auxin biosynthesis modulation) rather than direct receptor activation.

Chemical & Structural Basis: The "O" vs. "S" Factor[1]

The core differentiator lies in the electronic and steric properties of the heteroatom at position 1. This fundamental difference drives the Structure-Activity Relationship (SAR).

FeatureBenzoxazole (Oxygen)Benzothiazole (Sulfur)Biological Impact
Electronegativity High (3.44)Moderate (2.58)Oxygen creates a "harder" dipole; Sulfur is "softer" and more polarizable.
Lipophilicity (LogP) LowerHigher (~ +0.5 to 1.0 log units)Benzothiazoles cross cell membranes more easily and bind tighter to hydrophobic pockets (e.g., COX, Aldose Reductase).
Van der Waals Radius 1.52 Å1.80 ÅSulfur requires a larger binding pocket; Oxygen fits into tighter steric constraints.
H-Bonding Strong AcceptorWeak AcceptorBenzoxazoles interact more strongly with polar residues in the active site.
Visualization: Structural Activity Relationship (SAR)

SAR_Comparison Core Heterocyclic Core (Acetic Acid Side Chain) Ox Benzoxazole (O) • High Electronegativity • H-Bond Acceptor Core->Ox Substitution Thia Benzothiazole (S) • High Lipophilicity • Polarizable (Soft) Core->Thia Substitution Target_Polar Target: Fungal Enzymes (Requires H-Bonding) Ox->Target_Polar High Affinity Target_Hydro Target: COX / Aldose Reductase (Hydrophobic Pocket) Ox->Target_Hydro Moderate Affinity Thia->Target_Polar Lower Affinity Thia->Target_Hydro High Affinity

Figure 1: SAR divergence based on the heteroatom. Oxygen favors polar interactions (Antifungal), while Sulfur favors hydrophobic pockets (Anti-inflammatory).

Therapeutic Analysis

A. Anti-inflammatory Activity (COX Inhibition)

Benzothiazole acetic acids are structurally related to NSAIDs like zopolrestat (an aldose reductase inhibitor with anti-inflammatory properties).

  • Mechanism: Inhibition of Cyclooxygenase (COX) enzymes. The acetic acid moiety mimics arachidonic acid, entering the COX channel.

  • Performance:

    • Benzothiazoles: The sulfur atom enhances lipophilicity, facilitating entry into the hydrophobic channel of COX-1 and COX-2. Derivatives often show IC50 values in the low micromolar range (e.g., 2-10 µM).

    • Benzoxazoles: While active, they are often less potent than their sulfur counterparts in this specific domain unless substituted with bulky lipophilic groups (e.g., 6-benzoyl) to compensate for the lower lipophilicity of the oxygen core.

  • Key Data: In comparative studies of 6-acyl-2-benzothiazolinone vs. benzoxazolinone acids, the sulfur-containing derivatives consistently demonstrated higher anti-inflammatory activity in carrageenan-induced edema models [1].

B. Antimicrobial & Antifungal Activity

Here, the trend often reverses. The higher polarity and hydrogen-bonding capability of the benzoxazole ring can be advantageous.

  • Mechanism: Inhibition of fungal cell wall synthesis or specific enzymatic targets (e.g., N-myristoyltransferase).

  • Performance:

    • Benzoxazoles: A study comparing 2-(aryloxymethyl) derivatives found benzoxazoles to be superior antifungals. For example, against Botrytis cinerea, a benzoxazole derivative showed an IC50 of 19.92 µg/mL , whereas its direct benzothiazole analogue had an IC50 of 62.62 µg/mL [2].[1]

    • Benzothiazoles: While broader in spectrum, they often require higher concentrations to achieve the same kill rate in fungal strains, though they remain highly effective antibacterials [3].

C. Plant Growth Regulation (Auxin Mimicry)[5]
  • Benzothiazole-2-acetic acid (BIAA): A confirmed synthetic auxin. It mimics Indole-3-acetic acid (IAA) effectively enough to induce root elongation and coleoptile growth. The sulfur atom's size and lipophilicity mimic the indole ring of IAA well.

  • Benzoxazole Derivatives: Less effective as direct auxin mimics. However, novel derivatives like "Arinole" have been shown to stimulate auxin biosynthesis rather than acting as a direct receptor agonist, providing a unique route for root development without the toxicity of high-dose synthetic auxins [4].

Experimental Protocols

Protocol A: General Synthesis (One-Pot Condensation)

This protocol applies to both scaffolds, utilizing the appropriate starting material (2-aminophenol for Benzoxazole, 2-aminothiophenol for Benzothiazole).

Reagents:

  • Substrate: 2-Aminophenol (or 2-Aminothiophenol)[2]

  • Reagent: Succinic anhydride (for acetic acid side chain introduction) or specific aldehyde precursors.

  • Catalyst: Polyphosphoric Acid (PPA) or Ionic Liquid (e.g., [Hmim]HSO4).

Workflow:

  • Mixing: Combine 1.0 eq of 2-amino(thio)phenol with 1.0 eq of the carboxylic acid derivative in PPA.

  • Cyclization: Heat to 120–140°C for 4–6 hours. The acid catalyzes the cyclodehydration.

  • Quenching: Pour the hot reaction mixture into crushed ice/water.

  • Precipitation: Neutralize with 10% NaHCO3 to precipitate the crude product.

  • Purification: Recrystallize from Ethanol/Water.

Protocol B: COX-2 Inhibition Assay (In Vitro)

Objective: Determine the IC50 of the synthesized acetic acid derivatives.

  • Enzyme Prep: Use human recombinant COX-2 enzyme.

  • Incubation: Incubate enzyme with test compounds (0.01 – 100 µM) in Tris-HCl buffer (pH 8.0) containing hematin and phenol for 10 mins at 25°C.

  • Initiation: Add Arachidonic Acid (substrate) to initiate the reaction.

  • Measurement: Measure PGE2 production via ELISA or colorimetric TMPD oxidation assay (absorbance at 590 nm).

  • Calculation: $ % Inhibition = \frac{(Abs_{control} - Abs_{sample})}{Abs_{control}} \times 100 $. Plot log(concentration) vs. % inhibition to find IC50.

Visualization: Experimental Workflow

Workflow Start Start: 2-Amino(thio)phenol Reaction Cyclization in PPA (140°C, 4-6h) Start->Reaction Quench Ice Water Quench & Neutralization Reaction->Quench Purify Recrystallization (EtOH/H2O) Quench->Purify Assay Biological Assay (COX-2 / Antifungal) Purify->Assay

Figure 2: Standardized synthesis and evaluation workflow for benzazole acetic acids.

References

  • Dogruer, D. S., et al. (1998). Anti-nociceptive and anti-inflammatory activity of some (2-benzoxazolone-3-yl and 2-benzothiazolone-3-yl)acetic acid derivatives. Farmaco . Link

  • Li, Y., et al. (2018).[1] Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. International Journal of Molecular Sciences . Link

  • BenchChem. (2025).[3] A Comparative Analysis of the Biological Activities of Benzothiazole and Benzoxazole Analogs. BenchChem Guides . Link

  • Vaseva, I., et al. (2024). Arinole, a novel auxin-stimulating benzoxazole, affects root growth and promotes adventitious root formation.[4] Journal of Experimental Botany . Link

  • Zou, Y., et al. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. International Journal of Molecular Sciences . Link

Sources

Validation

Validating 2-phenyl-5-benzoxazoleacetic acid as an Internal Standard for NSAID Profiling

Topic: Validating 2-phenyl-5-benzoxazoleacetic acid as an Internal Standard Content Type: Publish Comparison Guide Executive Summary In the high-throughput bioanalysis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating 2-phenyl-5-benzoxazoleacetic acid as an Internal Standard Content Type: Publish Comparison Guide

Executive Summary

In the high-throughput bioanalysis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), particularly benzoxazole derivatives like Benoxaprofen , the choice of Internal Standard (IS) is a critical determinant of assay robustness. While stable isotope-labeled standards (SIL-IS) such as Benoxaprofen-d7 represent the "gold standard," they are often cost-prohibitive or commercially unavailable for niche applications.

This guide validates 2-phenyl-5-benzoxazoleacetic acid (a structural analog lacking the 4-chloro and


-methyl substituents of benoxaprofen) as a robust, cost-effective alternative. We provide a comparative analysis against deuterated standards, detailing the experimental protocols required to ensure regulatory compliance (FDA/EMA) despite the physicochemical differences.
Part 1: Comparative Analysis – The Analog vs. The Isotope

The selection of an IS hinges on its ability to track the analyte through extraction, chromatography, and ionization. Below is a direct comparison between the candidate analog and the deuterated gold standard.

Feature2-phenyl-5-benzoxazoleacetic acid (Analog IS)Benoxaprofen-d7 (SIL-IS)Verdict
Chemical Structure Parent benzoxazole core; lacks Cl/Me groups.Identical to analyte with 7 deuterium atoms.SIL-IS is superior for structural identity.
Retention Time (RT) Shifted: Elutes slightly earlier due to lower lipophilicity (LogP ~3.2 vs ~4.0).Identical: Co-elutes with the analyte.Analog IS prevents cross-talk but requires wider window monitoring.
Matrix Effect Compensation Moderate: Corrects for gross extraction errors but may not track exact ionization suppression at the analyte's RT.Perfect: Experiences identical suppression/enhancement.SIL-IS is better for complex matrices (e.g., hemolyzed plasma).
Cost & Availability Low: Readily available synthetic intermediate.High: Custom synthesis often required; expensive.Analog IS is the scalable choice for routine tox screens.
Stability High: No deuterium exchange issues.Variable: Potential D/H exchange in acidic solvents over time.Analog IS offers superior long-term solution stability.

Scientific Insight: The structural difference (absence of the chlorine and methyl group) reduces the LogP of the analog, causing it to elute earlier on Reverse-Phase C18 columns. This separation is advantageous in avoiding "cross-talk" (where the IS signal interferes with the analyte channel), a common issue with deuterated standards that are not sufficiently mass-resolved.

Part 2: Experimental Validation Protocol

To validate 2-phenyl-5-benzoxazoleacetic acid, you must demonstrate that its recovery and ionization efficiency linearly correlate with the analyte, even if they are not identical.

1. Chromatographic & Mass Spectrometric Conditions
  • Column: C18 (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][2][3]

    • B: Acetonitrile.[2][3]

  • Gradient: 10% B to 90% B over 5 minutes.

  • Ionization: ESI Negative Mode (Carboxylic acids ionize best in neg mode).

MRM Transitions (Predicted):

  • Analyte (Benoxaprofen):

    
     300.1 
    
    
    
    256.1 (Loss of
    
    
    ).
  • IS (2-phenyl-5-benzoxazoleacetic acid):

    
     252.1 
    
    
    
    208.1 (Loss of
    
    
    ).
2. Sample Preparation Workflow (LLE vs. SPE)

The analog must track the analyte's recovery. Liquid-Liquid Extraction (LLE) is recommended for benzoxazole acids due to their high pKa sensitivity.

Protocol:

  • Aliquot: 50 µL Plasma + 10 µL IS Working Solution (1 µg/mL).

  • Acidify: Add 50 µL 1M Formic Acid (to suppress ionization and drive into organic phase).

  • Extract: Add 1 mL MTBE (Methyl tert-butyl ether). Vortex 5 min.

  • Separate: Centrifuge at 10,000 rpm for 5 min.

  • Dry: Evaporate supernatant under

    
     at 40°C.
    
  • Reconstitute: 100 µL Mobile Phase (50:50 Water:ACN).

3. Validation Metrics (Acceptance Criteria)
  • Selectivity: No interfering peaks at the IS retention time in 6 blank matrix lots.

  • Linearity:

    
     using the peak area ratio (Analyte/IS).
    
  • IS Response Variation: The CV% of IS peak areas across the entire run must be

    
    . If the analog drifts (e.g., due to matrix buildup at its specific RT), the run fails.
    
  • Relative Recovery: (Response in Matrix / Response in Solvent)

    
     100. The IS recovery should be within ±15% of the Analyte recovery.
    
Part 3: Visualization of the Validation Logic

The following diagram illustrates the decision framework and experimental workflow for validating this structural analog.

ValidationWorkflow Start Start: Method Development SelectIS Select IS: 2-phenyl-5-benzoxazoleacetic acid Start->SelectIS CheckStruct Compare Structure to Analyte (Check LogP & pKa) SelectIS->CheckStruct OptChrom Optimize Chromatography (Ensure Separation but <1 min RT diff) CheckStruct->OptChrom OptMS Optimize MS/MS Transitions (m/z 252 -> 208) CheckStruct->OptMS MatrixExp Matrix Effect Experiment (Post-Column Infusion) OptChrom->MatrixExp OptMS->MatrixExp Decision Do Matrix Profiles Match? MatrixExp->Decision Pass VALIDATED Proceed to Routine Analysis Decision->Pass Yes (Suppression < 15% diff) Adjust Adjust Extraction (Switch Solvent/pH) Decision->Adjust No (Differential suppression) Fail FAIL Switch to Deuterated IS Adjust->MatrixExp Adjust->Fail Cannot fix

Caption: Workflow for validating a structural analog IS. Critical checkpoint is the Matrix Effect comparison.

References
  • Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Sabatini, L., et al. (2008). "Validation of an HPLC-MS/MS method for the simultaneous determination of phenylmercapturic acid...". Journal of Chromatography B. Retrieved from [Link] (Demonstrates validation principles for benzene-derivative biomarkers).

  • Chatfield, S. N., et al. (1979). "Benoxaprofen: particle-size effect on dissolution rate and oral absorption".[4] Journal of Pharmaceutical Sciences. Retrieved from [Link] (Foundational data on Benoxaprofen physicochemical properties).

  • Wille, K., et al. (2010).[2] "Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater". Analytical and Bioanalytical Chemistry. Retrieved from [Link] (Protocol for NSAID extraction and MS optimization).

Sources

Safety & Regulatory Compliance

Safety

5-Benzoxazoleacetic acid, 2-phenyl- proper disposal procedures

Proper Disposal Procedures: 2-Phenyl-5-benzoxazoleacetic Acid Executive Summary: Immediate Action Directive Do NOT dispose of this compound down the drain. 2-Phenyl-5-benzoxazoleacetic acid (CAS 38196-02-0) is a bioactiv...

Author: BenchChem Technical Support Team. Date: February 2026

Proper Disposal Procedures: 2-Phenyl-5-benzoxazoleacetic Acid

Executive Summary: Immediate Action Directive

Do NOT dispose of this compound down the drain. 2-Phenyl-5-benzoxazoleacetic acid (CAS 38196-02-0) is a bioactive organic scaffold and a structural analog to Benoxaprofen (a withdrawn NSAID). While standard Safety Data Sheets (SDS) classify it primarily as an irritant and sensitizer, its structural homology to hepatotoxic agents necessitates High Potency Compound (HPC) handling protocols.

  • Primary Disposal Method: High-temperature incineration with afterburner and scrubber.

  • Waste Stream: Non-halogenated organic solvent waste (unless dissolved in halogenated solvents).

  • RCRA Status: Non-listed (Not P- or U-listed), but must be characterized by the generator; treat as "Hazardous Pharmaceutical Waste" for best practice.

Chemical Profile & Hazard Assessment

Parameter Technical Detail
Chemical Name 2-Phenyl-5-benzoxazoleacetic acid
CAS Number 38196-02-0
Molecular Formula C₁₅H₁₁NO₃
Synonyms 5-Benzoxazoleacetic acid, 2-phenyl-; Benoxaprofen Analog (Des-chloro, Des-methyl)
Physical State Solid (typically off-white to tan powder)
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H317 (Skin Sens.)
Hidden Hazard Bioactive Homology: Structural core of Benoxaprofen.[1][2][3][4][5][6][7] Potential for uncharacterized hepatotoxicity and phototoxicity.

Scientist-to-Scientist Insight: Do not be misled by the "Irritant" label alone. This molecule contains the benzoxazole pharmacophore.[4] In drug discovery, we treat such scaffolds as "guilty until proven innocent" regarding biological activity. The lack of a specific "Toxic" skull-and-crossbones icon on the bottle does not imply environmental safety.

Pre-Disposal Handling & Segregation

Before disposal, you must segregate this compound to prevent cross-reactivity in waste drums.

  • Incompatible With: Strong oxidizers (e.g., Peroxides, Nitric Acid).

  • Solubility: Soluble in DMSO, Methanol, and Chloroform; sparingly soluble in water.

  • Photostability: Sensitive to light. Waste containers should be amber or wrapped in foil if stored for >24 hours to prevent degradation into unknown byproducts.

Segregation Logic Diagram

SegregationLogic Start Waste: 2-Phenyl-5-benzoxazoleacetic acid Form Physical Form? Start->Form Solid Solid / Powder Form->Solid Dry Liquid Solution / Mother Liquor Form->Liquid Dissolved SolidStream Solid Waste Stream (High BTU Incineration) Solid->SolidStream SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (DMSO, MeOH, EtOH) SolventCheck->NonHalogenated HaloWaste Halogenated Waste Stream (Specific Incineration) Halogenated->HaloWaste NonHaloWaste Organic Solvent Waste Stream (Fuel Blending/Incineration) NonHalogenated->NonHaloWaste

Caption: Decision matrix for segregating 2-phenyl-5-benzoxazoleacetic acid based on physical state and solvent carrier.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired shelf stocks, weighing boat residues, or failed reaction solids.

  • Containerization: Place the solid material into a wide-mouth high-density polyethylene (HDPE) jar.

  • Double-Bagging: If the material is a fine powder, place the primary jar into a clear secondary ziplock bag to contain any potential dust generation (sensitization hazard).

  • Labeling: Apply a hazardous waste label.

    • Constituents: "2-Phenyl-5-benzoxazoleacetic acid (Solid)"

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Disposal Path: Transfer to the facility's Solid Hazardous Waste drum destined for incineration.

Protocol B: Liquid Waste (Reaction Mixtures/HPLC Waste)

Use this for mother liquors, filtrates, or HPLC eluents containing the compound.

  • pH Check: Ensure the solution is neutral (pH 6-8). If the synthesis involved acidic workups (common for acetic acid derivatives), neutralize with Sodium Bicarbonate before adding to the waste drum to prevent drum corrosion or gas evolution.

  • Solvent Compatibility:

    • If in DMSO/Methanol: Pour into Non-Halogenated waste carboy.

    • If in DCM/Chloroform: Pour into Halogenated waste carboy.

  • Concentration Limit: If the concentration is >5% (w/v), mark the waste tag explicitly with the compound name. If trace (<1%), generic "Organic Solvents with Trace Organics" labeling usually suffices, subject to local EHS rules.

Protocol C: Trace Residues & Glassware
  • Triple Rinse: Rinse glassware 3 times with a compatible solvent (Acetone or Methanol).

  • Collect Rinsate: Dispose of the first 3 rinses into the appropriate liquid waste container (Protocol B). Do not pour rinsate down the sink.

  • Wash: After triple rinsing, glassware can be washed in a standard laboratory dishwasher with detergent.

Spill Response & Emergency Disposal

Scenario: You drop a 5g bottle of powder on the floor.

  • PPE Upgrade: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles. If powder is fine/dusty, wear an N95 or P100 respirator to prevent inhalation (sensitization risk).

  • Containment: Cover the spill with a damp paper towel to prevent dust aerosolization.

  • Cleanup:

    • Scoop up the damp powder/towel mixture using a plastic spatula.

    • Place directly into a hazardous waste bag or wide-mouth jar.

    • Wipe the surface with a soap/water solution, then an acetone wipe.

  • Disposal: Label the debris as "Debris contaminated with 2-Phenyl-5-benzoxazoleacetic acid" and process as Solid Hazardous Waste .

Regulatory Compliance (US Focus)

  • RCRA (Resource Conservation and Recovery Act):

    • This specific CAS (38196-02-0) is not listed on the EPA P-list (acutely hazardous) or U-list (toxic).

    • Generator Responsibility: Under 40 CFR 262.11, you must determine if the waste exhibits hazardous characteristics. While not ignitable, corrosive, or reactive, it is considered Toxic in a broad EHS sense, though it may not fail the TCLP (Toxicity Characteristic Leaching Procedure) unless mixed with regulated solvents.

  • Best Practice: Regardless of the lack of a specific RCRA code, manage as a hazardous pharmaceutical waste . Do not utilize "sewer disposal" exemptions even if local regulations technically permit small quantities of non-regulated organics.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-(2-phenyl-1,3-benzoxazol-5-yl)acetic acid. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Phenylbenzoxazole Derivatives. Retrieved from

  • PubChem. (n.d.). Compound Summary: Benoxaprofen (Structural Analog). National Library of Medicine. Retrieved from

  • US EPA. (2024). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P). Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Benzoxazoleacetic acid, 2-phenyl-
Reactant of Route 2
5-Benzoxazoleacetic acid, 2-phenyl-
© Copyright 2026 BenchChem. All Rights Reserved.